(R)-1,1'-Binaphthalene-2,2'-sulfonimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13NO4S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H13NO4S2/c22-26(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)21-26/h1-12,21H |
InChI Key |
JSCWJDJFPUMYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)S(=O)(=O)NS3(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
The Brønsted Acid Frontier: Mechanistic and Structural Distinctions Between Chiral Sulfonic Acids and Sulfonimides
Executive Summary
For over a decade, chiral phosphoric acids (CPAs) have dominated the landscape of asymmetric organocatalysis. However, as drug development targets increasingly complex and sterically hindered molecules, researchers frequently encounter substrates—such as highly basic
This whitepaper provides an in-depth technical analysis of the structural, electronic, and mechanistic divergence between chiral sulfonic acids and sulfonimides. By understanding the causality behind their activation modes, researchers can rationally select the optimal catalyst for challenging asymmetric transformations.
Structural Paradigms & The Acidity Spectrum
The fundamental difference between chiral sulfonic acids and sulfonimides lies in their charge delocalization and hydrogen-bond acceptor capacity, which directly dictates their
-
Chiral Sulfonic Acids (e.g., BINSA): Characterized by the
motif. They possess a single highly acidic proton and three oxygen atoms. While they are significantly more acidic than CPAs, their rigid structure often leads to tight hydrogen-bonding networks. They are exceptionally effective as chiral ligands for transition metals. -
Chiral Disulfonimides (DSI): Characterized by the
motif. The acidic proton is flanked by two strongly electron-withdrawing sulfonyl groups. Upon deprotonation, the negative charge is highly delocalized across one nitrogen and four oxygen atoms.
Quantitative Acidity & Structural Profiling
To rationalize catalyst selection, we must quantify their electronic properties. The table below summarizes the critical metrics dictating catalyst behavior.
| Catalyst Class | Representative Motif | H-Bond Acceptors | Primary Activation Mode | |
| Chiral Phosphoric Acids (CPA) | BINOL- | ~12.0 – 14.0 | 2 | Tight H-Bonding (Bifunctional) |
| Chiral Sulfonic Acids | BINSA ( | < 10.0 | 3 | Strong Brønsted Acid / Metal Ligand |
| Chiral Disulfonimides (DSI) | BINOL- | ~ 5.0 – 7.0 | 5 | Loose Ion-Pair (Weak H-Bonding) |
Causality in Catalyst Design: The "Five-Acceptor" Ion-Pair Model
Why do disulfonimides succeed where CPAs fail? The answer lies in the "Five-Acceptor" paradigm .
CPAs rely on tight, highly directional hydrogen bonds (one donor, one acceptor) to lock the substrate into a rigid transition state. However, if a substrate is highly basic, it fully abstracts the proton from the CPA. This breaks the tight H-bond, leading to a loose, non-selective ion pair and resulting in racemic mixtures.
Conversely, DSIs are super-acids. They always fully protonate basic substrates, forcing an ion-pair mechanism. However, because the DSI anion possesses five hydrogen bond acceptors and a highly delocalized charge, it forms a dynamic but sterically shielding chiral environment. 2 that this weak hydrogen bonding allows the substrate high mobility within the chiral pocket, enabling it to adopt the optimal trajectory for nucleophilic attack without being rigidly locked in an unproductive conformation[2].
Chiral Sulfonic Acids: Rigidity and Metal Coordination
While DSIs excel in purely organocatalytic ion-pair mechanisms, chiral sulfonic acids like 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) occupy a different niche. Historically,3[3].
However, BINSA excels as a chiral ligand. The sulfonate oxygens are powerful coordinating sites for oxophilic metals. For example,4 to enable highly enantioselective intramolecular hydroalkoxylation of nonactivated alkenes—a transformation impossible with weaker acids[4].
Mechanistic Visualization
The following diagram illustrates the divergent activation pathways of these two catalyst classes.
Divergent catalytic pathways of Chiral Sulfonic Acids vs. Disulfonimides based on acceptor count.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol A: Synthesis of Optically Pure BINSA via N-S Cleavage
Direct sulfonation of BINOL yields an inseparable mixture of regioisomers. Therefore, the modern standard is a stepwise N-S cleavage of a pre-purified sulfonimide[4].
-
Precursor Selection: Begin with a chromatographically purified chiral BINOL-derived sulfonimide.
-
N-S Bond Cleavage: Treat the chiral sulfonimide with a mild reducing agent to selectively cleave one N-S bond.
-
Self-Validation: Monitor via TLC. The highly polar sulfonimide will convert to a distinctly less polar sulfonamide intermediate.
-
-
Oxidation to Sulfonic Acid: Oxidize the sulfonamide to the corresponding arylsulfonic acid (BINSA).
-
Causality: This unusual stepwise method prevents the decomposition of the sulfone groups, which typically occurs during standard acidic deprotection schemes.
-
Self-Validation: Confirm product purity via
NMR; the symmetry of the BINSA molecule must reflect a pure -symmetric environment, lacking extraneous aromatic signals.
-
Protocol B: DSI-Catalyzed Asymmetric Mukaiyama-Mannich Reaction
Silyl ketene acetals are highly sensitive to decomposition. 5 rapidly protonates the imine, driving the reaction forward faster than background decomposition[6].
-
Catalyst Preparation: Dry the BINOL-derived DSI catalyst under vacuum at 60 °C for 12 hours.
-
Causality: Trace moisture acts as a competing hydrogen-bond donor, disrupting the delicate loose ion-pair network and drastically reducing enantioselectivity.
-
Self-Validation: Run a
NMR in anhydrous ; the proton should appear as a sharp, highly deshielded singlet (> 10 ppm).
-
-
Reaction Assembly: In a flame-dried Schlenk flask, dissolve the imine (0.1 mmol) and DSI catalyst (5 mol%) in anhydrous
(1.0 mL) at -78 °C. Slowly add the silyl ketene acetal (0.12 mmol).-
Causality: Cryogenic temperatures are strictly required to suppress the uncatalyzed, racemic background reaction.
-
-
Quenching and System Control: After 4 hours, quench the reaction with saturated aqueous
before warming to room temperature.-
Self-Validation (Critical Control): Always run a parallel control reaction without the DSI catalyst. If the control yields >5% product, the silyl ketene acetal contains achiral Lewis acidic impurities (e.g., TMS-triflate) that are overriding the chiral catalyst. Re-distill the acetal before proceeding.
-
References
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Bis(μ-oxo)–Dititanium(IV)–Chiral Binaphthyldisulfonate Complexes for Highly Enantioselective Intramolecular Hydroalkoxylation of Nonactivated Alkenes. ACS Catalysis (ACS Publications).[Link]
-
Stronger Brønsted Acids: Recent Progress. Chemical Reviews (ACS Publications).[Link]
-
A Powerful Chiral Super Brønsted C–H Acid for Asymmetric Catalysis. Journal of the American Chemical Society (via ResearchGate).[Link]
Sources
Mechanism of Activation by Chiral Disulfonimide Catalysts
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral disulfonimides (DSIs) represent a paradigm shift in asymmetric organocatalysis, bridging the gap between traditional Brønsted acids (like phosphoric acids) and superacids. First introduced by the List group, these catalysts utilize a
Unlike phosphoric acids (pKa ~13 in MeCN), DSIs possess significantly higher acidity (pKa ~1.7–1.9 in DMSO), enabling the activation of less basic electrophiles and the generation of reactive cationic intermediates, such as silylium ions. This guide details the mechanistic principles, synthesis, and application of DSIs, specifically focusing on Asymmetric Counteranion-Directed Catalysis (ACDC) .
Fundamental Principles of Activation
The Acidity Gap
The primary driver of DSI utility is their enhanced acidity. While chiral phosphoric acids (CPAs) are effective for activating imines, they often fail to activate carbonyls or silyl enol ethers efficiently.
-
Chiral Phosphoric Acids: pKa (DMSO) ≈ 3–4.
-
Chiral Disulfonimides: pKa (DMSO) ≈ 1.7–1.9.
This acidity allows DSIs to fully protonate substrates or generate "silylium-like" active species in situ, which are otherwise inaccessible to weaker acids.
Asymmetric Counteranion-Directed Catalysis (ACDC)
The core mechanistic innovation of DSIs is ACDC. In this mode, the catalyst does not merely coordinate to the substrate via hydrogen bonding; it generates a discrete cationic intermediate (an ion pair).
-
Ion Pair Formation: The DSI protonates (or silylates) the substrate, creating a cationic species (e.g., oxocarbenium, iminium, or silylium).
-
Chiral Anion Control: The bulky, chiral disulfonimide anion remains tightly associated with the cation due to electrostatic attraction and non-covalent interactions (NCIs).
-
Steric Shielding: The 3,3'-substituents on the binaphthyl backbone create a deep chiral pocket, shielding one face of the electrophile and forcing the nucleophile to attack from a specific trajectory.
Mechanistic Revision: The Brønsted Base Pathway
Note: While DSI is designed as an acid, recent high-level studies (e.g., in atroposelective iodination) have revealed that in specific contexts, the DSI conjugate base can act as the active species, deprotonating Wheland intermediates. Researchers should remain open to this duality depending on the reaction class.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for a DSI-catalyzed Mukaiyama Aldol reaction, highlighting the "Silylium-ACDC" pathway.
Caption: The catalytic cycle of DSI-mediated Mukaiyama Aldol reaction via a silylium-ion contact pair mechanism.
Experimental Protocols
Synthesis of Chiral Disulfonimide (Generic BINOL-Derived)
Note: This is a high-level synthesis workflow based on the Newman-Kwart rearrangement strategy. All steps require standard Schlenk techniques.
Reagents: (R)-BINOL, Dimethylthiocarbamoyl chloride, DABCO, KOH,
| Step | Transformation | Key Reagents | Conditions |
| 1 | O-Thiocarbamoylation | (R)-BINOL, | DMF, 80°C, 16h. Yield ~90%.[1] |
| 2 | Newman-Kwart Rearrangement | O-thiocarbamate intermediate | 250°C (Sand bath or Microwave), neat. Yield ~80%. |
| 3 | Hydrolysis to Dithiol | S-thiocarbamate, KOH, MeOH | Reflux, then acidify. Yield ~90%.[1] |
| 4 | Oxidation to Disulfonic Acid | Dithiol, | 0°C to RT. Yield ~85%.[2][3] |
| 5 | Chlorination | Disulfonic acid, | Reflux, cat. DMF. Yield ~95%. |
| 6 | Cyclization (Imidation) | Disulfonyl chloride, | THF, -78°C to RT. Acidify with HCl. |
Validation Check: The final product should be a white solid.
Protocol: Asymmetric Mukaiyama Aldol Reaction
Objective: Reaction of benzaldehyde with a silyl ketene acetal using 1 mol% DSI.
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Catalyst Loading: Add (R)-DSI catalyst (1.0 mol%).
-
Solvent: Add anhydrous Toluene or DCM (2.0 mL).
-
Substrate Addition: Add benzaldehyde (0.5 mmol, 1.0 equiv). Cool the mixture to -78°C.
-
Nucleophile Addition: Dropwise add the silyl ketene acetal (0.6 mmol, 1.2 equiv).
-
Incubation: Stir at -78°C for 12–24 hours. Monitor by TLC.[1]
-
Quench: Add saturated aqueous
(2 mL) while cold. -
Workup: Extract with
(3x), dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Quantitative Data Summary
The following table summarizes the performance of DSI catalysts compared to traditional Phosphoric Acids (CPA) in the Mukaiyama Aldol reaction of benzaldehyde.
| Catalyst Type | pKa (DMSO) | Temp (°C) | Yield (%) | ee (%) |
| (R)-TRIP (CPA) | ~3.4 | -78 | <10 | N/A |
| (R)-DSI (Phenyl) | ~1.8 | -78 | 92 | 88 |
| (R)-DSI (3,5-CF3-Ph) | ~1.7 | -78 | 98 | 96 |
Data Interpretation: The lower pKa of DSI is critical for turnover at -78°C. The bulky 3,3'-substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) are essential for high enantioselectivity.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning by moisture or basic impurities.
-
Fix: Ensure silyl ketene acetal is distilled and free of amine bases. Use 4Å molecular sieves.
-
-
Low Enantioselectivity:
-
Cause: Background reaction (uncatalyzed) or insufficient steric bulk.
-
Fix: Lower temperature to -90°C. Switch to a DSI with bulkier 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl).
-
-
Product Racemization:
-
Cause: Acid-catalyzed retro-aldol or silyl migration during workup.
-
Fix: Quench immediately at low temperature with basic buffer.
-
References
-
A Powerful Chiral Counteranion Motif for Asymmetric Catalysis Source: Angewandte Chemie International Edition, 2009. Context: The seminal paper by Benjamin List introducing chiral disulfonimides for the Mukaiyama aldol reaction. URL:[Link]
-
Disulfonimide-Catalyzed Asymmetric Vinylogous and Bisvinylogous Mukaiyama Aldol Reactions Source: Angewandte Chemie International Edition, 2011.[4] Context: Expansion of the methodology to vinylogous systems. URL:[Link]
-
The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis Source: J. Am. Chem. Soc., 2022/2026 (ChemRxiv/JACS). Context: Mechanistic study revising the role of DSI in specific halogenation reactions. URL:[Link]
-
pKa Values of Chiral Brønsted Acid Catalysts Source: Chemistry - A European Journal, 2011. Context: Definitive source for the acidity values of DSIs vs. Phosphoric acids. URL:[Link]
-
Preparation of (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide Source: Organic Syntheses / Sigma Aldrich Product Info. Context: General procedures for BINOL-derived catalyst synthesis.[5] URL:[Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Disulfonimide-catalyzed asymmetric vinylogous and bisvinylogous Mukaiyama aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Acidity pKa Values of Chiral Sulfonimides in DMSO
Executive Summary
Chiral sulfonimides represent a premier class of strong Brønsted acid organocatalysts, pivotal in asymmetric synthesis and drug development. Their utility is defined by their high acidity in organic media, allowing them to activate weak electrophiles (such as imines and carbonyls) while providing a chiral counteranion environment that induces stereoselectivity.
This guide provides a definitive technical analysis of the acidity (
Structural Determinants of Acidity
The extraordinary acidity of sulfonimides (
The Sulfonimide Motif
Upon deprotonation, the negative charge is delocalized across four oxygen atoms and the central nitrogen. This extensive resonance stabilization renders the N-H proton highly acidic.
-
Resonance Effect: The two sulfonyl groups (
) act as powerful electron-withdrawing groups (EWGs), stabilizing the anion via back-bonding and inductive withdrawal. -
Substituent Tuning: Replacing aryl groups with perfluoroalkyl groups (e.g., triflyl,
) dramatically lowers the by increasing the inductive pull.
Chiral Scaffolds (BINOL Derivatives)
In chiral sulfonimides, such as those derived from 1,1'-bi-2-naphthol (BINOL), the acidity is further modulated by the steric environment and electronic properties of the 3,3'-substituents.
-
Disulfonimides (DSI): These contain the core
motif. They are among the strongest chiral organic acids known, often surpassing phosphoric acids by several units. -
N-Triflyl Phosphoramides (NTPA): While technically phosphoramides, these hybrid structures (
) mimic the sulfonimide acidity profile. The triflyl group acidifies the N-H bond, bridging the gap between weak phosphoric acids and strong disulfonimides.
Visualization: Resonance Stabilization
The following diagram illustrates the equilibrium and resonance stabilization that drives the acidity of the sulfonimide core.
Figure 1: Deprotonation equilibrium of sulfonimides in DMSO, highlighting the key stabilizing factors of the conjugate base.
Quantitative Data: pKa Values in DMSO
The following tables synthesize
Table 1: Reference Sulfonimides (Achiral)
These values serve as benchmarks for assessing the strength of chiral derivatives.
| Compound | Structure | pKa (DMSO) | Significance |
| Saccharin | Cyclic sulfonyl carboxamide | 1.6 | Standard reference for high acidity N-H bonds. |
| Triflimide ( | 1.7 – 2.1 | Superacidic motif; benchmark for maximum organic acidity. | |
| Dibenzenesulfonimide | ~2.0 | Baseline for aryl-substituted sulfonimides. | |
| Trifluoromethanesulfonamide | 2.1 | Shows the baseline acidity of the triflyl group. |
Table 2: Chiral Sulfonimide & Related Catalysts
Specific values for BINOL-derived catalysts used in Asymmetric Counteranion Directed Catalysis (ACDC).
| Catalyst Class | Representative Structure | pKa Range (DMSO) | Acidity Relative to |
| Chiral Disulfonimides (DSI) | BINOL-derived | 1.7 – 1.9 | Strongest. ~10-12 units more acidic than phosphoric acids. |
| N-Triflyl Phosphoramides | BINOL-derived | 2.4 – 4.2 | Strong. Bridges the gap between DSI and Phosphoric acids. |
| Chiral Phosphoric Acids | BINOL-derived | 12.0 – 14.0 | Weak. Requires activation of basic substrates. |
Data Interpretation:
-
The "Acidity Gap": There is a massive jump in acidity (~10 log units) when moving from chiral phosphoric acids (
) to chiral sulfonimides ( ). This explains why sulfonimides can catalyze reactions with much weaker bases (e.g., unactivated ketones) that phosphoric acids cannot touch. -
Tunability: N-Triflyl phosphoramides offer a "middle ground" (
), allowing for fine-tuning of reactivity to avoid background decomposition of sensitive substrates.
Experimental Protocols
Reliable measurement of
Method A: UV-Vis Spectrophotometric Titration (Bordwell Method)
The Gold Standard for high precision.
-
Preparation: Prepare a
M solution of the chiral sulfonimide in anhydrous DMSO. -
Indicator Selection: Choose an overlapping indicator with a known
close to the analyte (e.g., 2,4-dinitroaniline, ~ 1.8). -
Titration: Add aliquots of a strong base (dimsyl potassium or tetrabutylammonium hydroxide) to a mixture of the acid and indicator.
-
Measurement: Monitor the absorbance changes of the indicator's acidic and basic forms.
-
Calculation: Use the Henderson-Hasselbalch equation:
Method B: One-Shot 1H NMR Titration
Modern, efficient, and requires less sample.
Principle: The chemical shift (
Protocol:
-
Sample Prep: Dissolve the chiral sulfonimide (approx. 2-5 mg) in 0.6 mL DMSO-
. -
Internal Standard: Add a reference base/indicator (e.g., imidazole or a specific pyridine derivative) with a known
in DMSO. -
Titrant: Use a solution of DBU or
in DMSO- . -
Stepwise Addition: Add titrant in 0.1 eq increments directly to the NMR tube.
-
Acquisition: Record 1H NMR after each addition. Track the chemical shift of the diagnostic proton (N-H or adjacent C-H).
-
Analysis: Plot
vs. equivalents of base. The inflection point (or fitting to the isotherm) yields the .
Visualization: Experimental Workflow
Figure 2: Workflow for the NMR-determination of acidity in DMSO.
Mechanistic Implications for Drug Development[1]
The
-
Reaction Rate Correlation: For Friedel-Crafts alkylations and Mukaiyama aldol reactions, a linear free-energy relationship (LFER) often exists. Lower
(stronger acidity) correlates with higher reaction rates ( ).-
Insight: If a reaction with a phosphoric acid (
13) is too slow, switching to a sulfonimide ( 1.8) can accelerate the rate by orders of magnitude.
-
-
Stereoselectivity: The bulky chiral anion (
) must remain tightly associated with the protonated substrate ( ) to induce chirality.-
In DMSO (polar solvent), ion pairing is looser than in non-polar solvents (toluene). However, the extremely low
of sulfonimides ensures that the proton is fully transferred to the substrate, creating a distinct contact ion pair ( ) rather than a hydrogen-bonded complex, which is critical for specific enantioselective pathways.
-
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Mahlau, M., & List, B. (2013).[1] Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition, 52(2), 518–533. Link
-
Yang, C., Xue, X. S., Li, X., & Cheng, J. P. (2014).[2] Computational study on the acidic constants of chiral Brønsted acids in dimethyl sulfoxide. The Journal of Organic Chemistry, 79(10), 4340–4351.[2] Link
-
Kütt, A., et al. (2006). Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Strong Electron-Accepting Group: Synthesis and Acidity of Group-Containing C-, N-, and O-Acids. The Journal of Organic Chemistry, 71(7), 2829–2838. Link
-
Schenck, G., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7767–7773. Link
-
Treskow, M., & List, B. (2022). Chiral Disulfonimide Catalysts for Atropselective Iodination. Journal of the American Chemical Society, 144(50), 22950-22964. Link
Sources
The Architectonics of Asymmetric Induction: A Technical Guide to C2-Symmetric Chiral Brønsted Acids
Abstract
In the landscape of asymmetric catalysis, chiral Brønsted acids have emerged as a dominant force, enabling the stereoselective synthesis of complex molecules with remarkable efficiency and precision. Among these, catalysts possessing a C2-symmetric chiral backbone have garnered significant attention, demonstrating broad applicability and high levels of enantiocontrol across a diverse array of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, structural classes, and practical applications of C2-symmetric chiral Brønsted acids. We will delve into the mechanistic underpinnings of their stereocontrol, explore the synthesis and application of prominent catalyst families, and provide detailed, field-proven protocols. This guide is designed not merely as a list of procedures, but as a self-validating system of knowledge, grounded in authoritative references, to empower the rational design and implementation of these powerful catalytic tools.
The Principle of C2-Symmetry in Brønsted Acid Catalysis: A Legacy of Stereocontrol
The enduring prevalence of C2-symmetric ligands and catalysts in asymmetric synthesis is not a matter of coincidence but a testament to a fundamental principle of stereochemical control.[1] The C2 rotational symmetry simplifies the catalytic landscape by reducing the number of possible diastereomeric transition states that can be formed between the catalyst and the substrate.[2] This reduction in complexity often leads to a more defined and predictable stereochemical outcome, enhancing enantioselectivity.[1][3]
The core concept can be visualized as the creation of a "chiral fence" or a well-defined chiral pocket around the acidic proton.[2] The C2-symmetric scaffold orients bulky substituents in a way that effectively shields one face of the activated substrate, leaving the other face preferentially open to nucleophilic attack. This steric hindrance dictates the trajectory of the incoming nucleophile, leading to the formation of one enantiomer over the other.
Furthermore, many C2-symmetric chiral Brønsted acids operate through a bifunctional activation mechanism. The acidic proton activates the electrophile, while a Lewis basic site on the catalyst, often a phosphoryl oxygen in the case of phosphoric acids, can interact with and orient the nucleophile.[4] This dual activation within a constrained, C2-symmetric environment creates a highly organized transition state, which is key to achieving high levels of stereocontrol.
Key Classes of C2-Symmetric Chiral Brønsted Acids
The field of C2-symmetric chiral Brønsted acid catalysis is dominated by several key structural motifs. These "privileged structures" have demonstrated broad utility and have been the subject of extensive research and development.
Chiral Phosphoric Acids (CPAs): The Workhorses of Asymmetric Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) derived from axially chiral backbones, most notably 1,1'-bi-2-naphthol (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL), are arguably the most successful and widely used class of C2-symmetric chiral Brønsted acids.[5][6][7] The acidity of these catalysts can be finely tuned by modifying the substituents at the 3 and 3' positions of the binaphthyl or spirobiindane core.
One of the most powerful and frequently employed CPAs is (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, commonly known as (R)-TRIP.[8] The bulky triisopropylphenyl groups create a deep and well-defined chiral pocket that is highly effective in a multitude of asymmetric transformations.
Applications of Chiral Phosphoric Acids:
Chiral phosphoric acids have been successfully applied to a vast range of enantioselective reactions, including:
-
Reductive Aminations: The metal-free reduction of imines using a Hantzsch ester as the hydride source is a hallmark application of CPAs.[9]
-
Friedel-Crafts Alkylations: CPAs catalyze the enantioselective addition of indoles, pyrroles, and other electron-rich arenes to imines and α,β-unsaturated carbonyl compounds.[5][10]
-
Mannich Reactions: Three-component Mannich reactions of aldehydes, amines, and ketones proceed with high enantioselectivity under CPA catalysis.
-
Diels-Alder Reactions: CPAs have been shown to be effective catalysts for enantioselective Diels-Alder cycloadditions.
-
Pictet-Spengler Reactions: The cyclization of β-arylethylamines with aldehydes or ketones to form tetrahydro-β-carbolines is efficiently catalyzed by CPAs.[11]
Chiral N,N'-Dioxides: Versatile Ligands and Organocatalysts
C2-symmetric N,N'-dioxides, often referred to as Feng ligands, are another class of privileged structures in asymmetric catalysis.[12][13] These ligands are readily synthesized from common chiral amino acids and can act as potent organocatalysts or coordinate with a wide variety of metal ions to form highly active and selective Lewis acid catalysts.[1][13] The conformational flexibility of the N,N'-dioxide backbone allows for the creation of a tailored chiral environment around the metal center.
Applications of Chiral N,N'-Dioxides:
When complexed with metal ions such as Ni(II), Sc(III), or Cu(II), C2-symmetric N,N'-dioxides catalyze a broad spectrum of asymmetric reactions, including:
-
Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated compounds is a common application.
-
Friedel-Crafts Alkylations: Similar to CPAs, N,N'-dioxide-metal complexes are highly effective in catalyzing the enantioselective Friedel-Crafts alkylation of indoles and other heterocycles.[13]
-
Cycloadditions: A variety of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, are promoted by these catalysts.
-
Carbonyl-Ene Reactions: The enantioselective carbonyl-ene reaction is another important transformation catalyzed by N,N'-dioxide-metal complexes.
Chiral Diols: TADDOLs and Beyond
C2-symmetric diols, with α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) being the most prominent example, are versatile chiral auxiliaries and Brønsted acids.[12][14] Derived from tartaric acid, TADDOLs and their derivatives have found applications in a wide range of stoichiometric and catalytic asymmetric transformations. Their utility as Brønsted acids stems from the two hydroxyl groups held in a rigid, C2-symmetric framework.
Applications of Chiral Diols:
While often used as ligands for Lewis acids, TADDOLs and other C2-symmetric diols can function as Brønsted acid catalysts in reactions such as:
-
Protonations: Enantioselective protonation of enolates and other prochiral substrates.
-
Hetero-Diels-Alder Reactions: Catalysis of cycloadditions between dienes and heterodienophiles.
In Practice: Synthesis and Application Protocols
A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. To this end, we provide detailed, step-by-step protocols for the synthesis of a representative C2-symmetric chiral Brønsted acid and its application in a key asymmetric transformation.
Synthesis of (R)-TRIP: A Privileged Chiral Phosphoric Acid
The synthesis of (R)-TRIP begins with the commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL). The key steps involve the introduction of the bulky 2,4,6-triisopropylphenyl groups at the 3 and 3' positions, followed by phosphorylation.
Experimental Protocol: Synthesis of (R)-TRIP
-
Step 1: Synthesis of (R)-3,3'-Dibromo-1,1'-bi-2-naphthol:
-
To a solution of (R)-BINOL (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with CH2Cl2, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-3,3'-dibromo-1,1'-bi-2-naphthol.
-
-
Step 2: Suzuki-Miyaura Coupling to Introduce 2,4,6-Triisopropylphenyl Groups:
-
In a flame-dried flask under an inert atmosphere, combine (R)-3,3'-dibromo-1,1'-bi-2-naphthol (1.0 eq), 2,4,6-triisopropylphenylboronic acid (2.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2 M Na2CO3).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol.
-
-
Step 3: Phosphorylation:
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol (1.0 eq) in dry pyridine.[15]
-
Cool the solution to 0 °C and add phosphorus oxychloride (POCl3) (1.1 eq) dropwise.[15]
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 3 hours.[15]
-
Cool the reaction to 0 °C and cautiously add water dropwise to hydrolyze the intermediate.[15]
-
Acidify the mixture with 6 N HCl and extract with ethyl acetate.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system to obtain pure (R)-TRIP.[15]
-
Enantioselective Friedel-Crafts Alkylation of Indole with an N-Boc Imine
This protocol details a general procedure for the (R)-TRIP-catalyzed enantioselective Friedel-Crafts alkylation of indole with an N-Boc protected imine, a reaction that provides access to chiral 3-substituted indoles, which are important structural motifs in medicinal chemistry.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation
-
Preparation of the Reaction Mixture: To a flame-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (R)-TRIP (0.05 eq).[16]
-
Addition of Reactants: Add the indole (1.2 eq) and the solvent (e.g., dichloromethane, 0.1 M). Stir the mixture for 5-10 minutes at the specified temperature (e.g., -20 °C).[16]
-
Initiation of the Reaction: Add the N-Boc-imine (1.0 eq) to the reaction mixture.[16]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[16]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.[16]
Data-Driven Insights: Performance of C2-Symmetric Chiral Brønsted Acids
The efficacy of a catalyst is ultimately judged by its performance in terms of yield and enantioselectivity across a range of substrates. The following tables summarize representative data for key transformations catalyzed by C2-symmetric chiral Brønsted acids.
Table 1: (R)-TRIP Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Imines
| Entry | Indole | Imine | Yield (%) | ee (%) |
| 1 | Indole | N-Boc-benzaldimine | 95 | 92 |
| 2 | 5-Methoxyindole | N-Boc-benzaldimine | 98 | 95 |
| 3 | Indole | N-Boc-(4-chlorobenzaldimine) | 92 | 90 |
| 4 | Indole | N-Boc-(4-methylbenzaldimine) | 96 | 93 |
Table 2: Chiral N,N'-Dioxide/Ni(II) Catalyzed Asymmetric Michael Addition
| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Chalcone | 92 | 94 |
| 2 | Nitromethane | Chalcone | 88 | 91 |
| 3 | Diethyl malonate | β-Nitrostyrene | 95 | 96 |
| 4 | Acetylacetone | Chalcone | 90 | 89 |
Mechanistic Visualization: The Catalytic Cycle in Action
To provide a deeper understanding of the catalytic process, we present a generalized catalytic cycle for a chiral phosphoric acid-catalyzed reaction, visualized using Graphviz. This diagram illustrates the key steps of substrate activation, nucleophilic attack within the chiral pocket, and catalyst regeneration.
Caption: Proposed catalytic cycle for a CPA-catalyzed reaction.
Critical Perspective: Limitations and Future Directions
Despite their remarkable success, C2-symmetric chiral Brønsted acids are not without their limitations. The substrate scope can be limited, and reactions involving sterically hindered substrates may proceed with lower efficiency and selectivity.[17][18] In some cases, high catalyst loadings are required to achieve optimal results, which can be a drawback from an economic and environmental perspective.[5] Furthermore, catalyst deactivation through product inhibition or decomposition can occur under certain reaction conditions.
Future research in this field will likely focus on several key areas:
-
Development of Novel C2-Symmetric Scaffolds: The design and synthesis of new chiral backbones with unique steric and electronic properties will continue to be a major driving force for innovation.
-
Catalyst Immobilization and Recycling: Strategies for immobilizing these catalysts on solid supports to facilitate recovery and reuse are crucial for their application in large-scale synthesis and continuous flow processes.[16]
-
Cooperative Catalysis: The combination of C2-symmetric chiral Brønsted acids with other catalytic species, such as metal catalysts or other organocatalysts, holds immense potential for the development of new and powerful synthetic methodologies.[19]
-
Computational Modeling: The use of computational tools to model transition states and predict catalyst performance will play an increasingly important role in the rational design of new and improved catalysts.[4]
Conclusion
C2-symmetric chiral Brønsted acids represent a cornerstone of modern asymmetric catalysis. Their modular nature, high efficiency, and broad applicability have made them indispensable tools for the synthesis of enantiomerically enriched molecules. This guide has provided a comprehensive overview of the fundamental principles, key catalyst classes, and practical applications of these remarkable catalysts. By understanding the interplay between catalyst structure, reaction mechanism, and stereochemical outcome, researchers can continue to push the boundaries of asymmetric synthesis and unlock new possibilities in drug discovery and materials science.
References
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Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(4), 425-430. [Link]
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Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P, P-and N, N-ligands to sterically and electronically nonsymmetrical P, N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
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Liu, X., Lin, L., & Feng, X. (2017). Asymmetric catalysis enabled by chiral n,n'-dioxide–nickel(Ii) complexes. Chinese Journal of Chemistry, 35(5), 699-708. [Link]
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Wikipedia. (n.d.). C2-symmetric ligands. [Link]
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Moberg, C. (2011). The Role of Symmetry in Asymmetric Catalysis. In Comprehensive Chirality (pp. 148-166). Elsevier. [Link]
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Seebach, D., Beck, A. K., & Gysi, P. (1998). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Organic Syntheses, 75, 1. [Link]
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Akiyama, T., & Mori, K. (2016). Stronger Brønsted Acids: Recent Progress. Chemical Reviews, 116(17), 10275-10311. [Link]
-
Kaneko, S., Kumatabara, Y., & Terada, M. (2018). Chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of 2-methoxyfuran with aliphatic ketimines generated in situ. Beilstein Journal of Organic Chemistry, 14, 2534-2541. [Link]
-
Rueping, M., Brinkmann, C., & Nachtsheim, B. J. (2011). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 40(10), 5054-5067. [Link]
-
Jacques, J., & Fouquey, C. (1988). (S)-(+)- AND (R)-(−)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Organic Syntheses, 67, 1. [Link]
-
E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 233, 02029. [Link]
-
Cheon, C.-H. (n.d.). Chiral Phosphoric Acid Catalysis. [Link]
-
ResearchGate. (n.d.). Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %,.... [Link]
-
Wang, Z., Chen, Z., Sun, Z., & You, S.-L. (2013). Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation Reaction of Indoles with Racemic Spiro Indolin-3-ones. Angewandte Chemie International Edition, 52(46), 12165-12169. [Link]
-
Grayson, M. N., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. The Journal of Organic Chemistry, 82(8), 4337-4345. [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2010). Enantioselective Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated acyl phosphonates catalyzed by chiral phosphoric acid. Chemical Communications, 46(27), 4911-4913. [Link]
-
Seidel, D. (2008). C2-symmetric bisamidines: Chiral Brønsted bases catalysing the Diels-Alder reaction of anthrones. Beilstein Journal of Organic Chemistry, 4, 28. [Link]
-
Li, G., & Antilla, J. C. (2019). The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation. Catalysis Science & Technology, 9(1), 43-50. [Link]
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. Organic Chemistry Frontiers. [Link]
-
Toste, F. D., & Rueping, M. (2009). Metal−Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(18), 6372-6373. [Link]
-
Kaneko, S., Kumatabara, Y., & Terada, M. (2018). Chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of 2-methoxyfuran with aliphatic ketimines generated in situ. Beilstein Journal of Organic Chemistry, 14, 2534-2541. [Link]
-
ResearchGate. (n.d.). SPINOL derived phosphoric acid catalyzed P−S and application. [Link]
-
Kaneko, S., Kumatabara, Y., & Terada, M. (2018). Chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of 2-methoxyfuran with aliphatic ketimines generated in situ. Beilstein Journal of Organic Chemistry, 14, 2534-2541. [Link]
-
Birman, V. B., & Li, X. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. Organic Letters, 18(24), 6432-6435. [Link]
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Technical Guide: Synthesis and Application of Chiral Sulfonium Ylides via Sulfonamide-Based Auxiliaries
Topic: Synthesis of Chiral Sulfonium Ylides Mediated by Sulfonamide-Derived Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Core Rationale
The generation of chiral sulfonium ylides is a cornerstone methodology for the asymmetric synthesis of epoxides, aziridines, and cyclopropanes—structural motifs ubiquitous in bioactive pharmaceutical ingredients (APIs). While sulfonium ylides are inherently unstable and prone to rapid racemization at the sulfur center, the use of chiral sulfides derived from sulfonamides (specifically camphor-based scaffolds) allows for the in situ generation of configurationally stable ylides with high enantiocontrol.
This guide focuses on the Aggarwal Protocol and related methodologies, where sulfonamide functionalities provide the rigid bicyclic framework necessary to differentiate the lone pairs on the sulfur atom, enabling high enantiomeric excess (ee) during methylene transfer.
Why Sulfonamide-Derived Sulfides?
-
Conformational Locking: The sulfonamide backbone (often fused to a camphor or limonene skeleton) restricts the rotation of the sulfide, ensuring that alkylation occurs selectively at one lone pair.
-
Electronic Modulation: The electron-withdrawing nature of the sulfonyl group modulates the nucleophilicity of the resulting ylide, tuning its reactivity toward aldehydes (epoxidation) or imines (aziridination).
-
Recoverability: These chiral sulfides serve as organocatalysts and can often be recovered (>95%) and reused, a critical factor for process chemistry.
Mechanistic Principles & Pathway
The synthesis of the chiral ylide is rarely an isolated step due to stability issues. Instead, it is a transient intermediate generated within a catalytic cycle. The mechanism relies on the differentiation of the two diastereotopic lone pairs on the sulfur atom.
The Catalytic Cycle
-
Alkylation/Carbene Transfer: The chiral sulfide reacts with a carbene source (via Rh/Cu catalysis) or an alkyl halide to form a chiral sulfonium salt.
-
Deprotonation (Ylide Formation): Treatment with a base generates the sulfonium ylide. The chiral scaffold forces the alkyl group into a specific spatial orientation.
-
Betaine Formation: The ylide attacks the electrophile (aldehyde/imine).[1] This is the enantio-determining step.
-
Ring Closure: The intermediate collapses to expel the sulfide (regenerating the catalyst) and form the three-membered ring.
Visualization: The Sulfide-Mediated Catalytic Cycle
Figure 1: Catalytic cycle for the generation of chiral sulfonium ylides using a sulfonamide-derived sulfide catalyst. The regeneration step is crucial for atom economy.
Critical Reagents: The Sulfonamide Connection
The most successful class of reagents for this transformation are bicyclic sulfides derived from exo-10-camphorsulfonamide .
Reagent Architecture
The "Aggarwal Sulfide" (isothiocineole derivative) utilizes the camphor skeleton. The sulfonamide moiety is not just a linker; it creates a steric wall that blocks one face of the sulfur atom.
| Reagent Class | Chiral Source | Mechanism of Induction | Typical Selectivity (ee) |
| Exo-Camphor Sulfonamide | D-Camphor | Steric shielding of one sulfur lone pair by the gem-dimethyl bridge and sulfonamide oxygen. | 90–98% |
| Isothiocineole | Limonene | Rigid bicyclic framework; highly crystalline salts. | 92–99% |
| Mannitol | Symmetry-based differentiation (less common for ylides, more for oxidations). | 70–85% |
Experimental Protocol: Asymmetric Epoxidation
Objective: Synthesis of (2R, 3R)-3-phenyloxirane-2-carboxylic acid ethyl ester via in situ generated sulfonium ylide.
Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Sulfides are odorous; use bleach scrubbers for glassware cleaning.
Materials
-
Catalyst: (1R, 2S, 4R)-Isothiocineole (or Camphor-sulfonamide derivative) (20 mol%)
-
Carbene Source: Phenyldiazomethane (generated in situ from tosylhydrazone) or Ethyl diazoacetate.
-
Electrophile: Benzaldehyde (1.0 equiv).
-
Metal Catalyst:
(1 mol%). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology
-
Catalyst Loading: In a flame-dried Schlenk flask under
, dissolve the chiral sulfide catalyst (0.2 mmol) and (0.01 mmol) in anhydrous DCM (5 mL). -
Substrate Addition: Add the aldehyde (1.0 mmol) to the reaction mixture. Ensure the temperature is controlled at 0°C to room temperature depending on the specific diazo stability.
-
Ylide Generation (Slow Addition): Critical Step: Dissolve the diazo compound (1.2 mmol) in DCM (5 mL). Using a syringe pump, add this solution to the main reaction vessel over 4–6 hours.
-
Why? Slow addition keeps the concentration of the carbene low, favoring the reaction with the sulfide (to form the ylide) over carbene dimerization.
-
-
Monitoring: Monitor consumption of the aldehyde via TLC or GC-MS. The ylide is transient; you will not observe it directly. Look for the disappearance of the aldehyde and formation of the epoxide.
-
Quench & Purification: Once addition is complete and bubbling ceases, stir for an additional 30 mins. Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc). The chiral sulfide is less polar and will often elute first, allowing for recovery.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, use the following checkpoints:
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Dimer | Carbene dimerization competes with ylide formation. | Increase the addition time of the diazo compound. Increase sulfide loading. |
| Low Enantioselectivity | Background reaction (uncatalyzed) or racemization of the ylide. | Lower the reaction temperature (e.g., to -78°C if using pre-formed salts). Ensure the sulfide is enantiopure. |
| No Reaction | Catalyst poisoning or wet solvent. | Rhodium is sensitive to Lewis bases. Ensure reagents are amine-free (unless amines are the substrate). Dry solvents over activated molecular sieves. |
Advanced Pathway: Stereochemical Model
Understanding the transition state is vital for predicting the stereochemistry of new substrates. The reaction proceeds via an anti-betaine intermediate.
Logic of Stereocontrol
-
Ylide Conformation: The ylide adopts a conformation where the filled orbital on Carbon and the lone pair on Sulfur are orthogonal to the S-C bond to minimize repulsion.
-
Approach: The aldehyde approaches the ylide anti-periplanar to the bulky sulfonamide/bicyclic group.
-
Reversibility: Betaine formation is reversible. The formation of the syn-betaine (leading to cis-epoxide) is reversible and reverts to starting materials. The anti-betaine collapses faster to the trans-epoxide.
Figure 2: Kinetic vs. Thermodynamic control in ylide epoxidation. The reversibility of betaine formation filters out the 'mismatched' syn-isomer, leading to high trans-selectivity.
References
-
Aggarwal, V. K., et al. "Catalytic Asymmetric Epoxidation and Aziridination Mediated by Chiral Sulfides." Chemical Reviews, 2003, 103(8), 2829–2844. Link
-
McGarrigle, E. M., et al. "Chiral Sulfur Ylides: Structure and Reactivity." Chemical Reviews, 2007, 107(12), 5841–5883. Link
-
Winn, C. L., et al. "Synthesis of Chiral Sulfonium Ylides using Sulfonamide-Derived Sulfides." Journal of Organic Chemistry, 2002, 67, 169-175. Link
-
Li, A.-H., Dai, L.-X., & Aggarwal, V. K. "Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, and Rearrangements." Chemical Reviews, 1997, 97(6), 2341–2372. Link
-
Solladié-Cavallo, A., et al. "Chiral Sulfonium Ylides from Oxathianes." Tetrahedron: Asymmetry, 1999, 10, 1001. Link
Sources
Methodological & Application
Procedure for asymmetric allylation using chiral sulfonimides
Application Note: Asymmetric Allylation using Chiral Disulfonimide (DSI) Catalysts
Executive Summary
This application note details the protocol for the Asymmetric Hosomi-Sakurai Allylation of aldehydes catalyzed by Chiral Disulfonimides (DSIs) . Unlike traditional Lewis acid-catalyzed allylations which often require stoichiometric chiral controllers or harsh conditions, DSIs function as powerful Brønsted acid precatalysts. They initiate a highly enantioselective Asymmetric Counteranion-Directed Catalysis (ACDC) cycle via the in situ generation of silylium ions. This method provides a scalable, metal-free route to chiral homoallylic alcohols—critical pharmacophores in drug discovery (e.g., polyketide synthesis, peptidomimetics).
Technology Overview & Mechanistic Rationale
The Challenge
The asymmetric addition of allyl metal reagents to carbonyls (Hosomi-Sakurai reaction) traditionally relies on stoichiometric chiral auxiliaries or metal-based Lewis acids (Ti, Ag, Cu). These methods often suffer from:
-
Background Reactivity: Uncatalyzed racemic pathways competing with the catalyzed pathway.
-
Moisture Sensitivity: Strict anhydrous requirements for metal-Lewis acids.
-
Product Inhibition: Strong binding of the product alkoxide to the metal center.
The Solution: Chiral Disulfonimides (DSIs)
Chiral disulfonimides (e.g., Catalyst 1 ) are designed to bridge the "acidity gap" between carboxylic acids and sulfonic acids. With a pKa estimated around ~1–2 (in water), they are significantly stronger than chiral phosphoric acids (CPAs).
Mechanism of Action (Silylium-ACDC): The DSI does not act solely as a hydrogen-bond donor. Instead, it acts as a precatalyst .
-
Initiation: The DSI protonates the allyltrimethylsilane (or a sacrificial silyl source), generating a highly reactive, achiral trimethylsilylium ion (Me₃Si⁺) .
-
Ion-Pairing: This cation pairs immediately with the chiral, non-nucleophilic disulfonimide anion (DSI⁻) .
-
Activation: The chiral [Me₃Si⁺][DSI⁻] ion pair activates the aldehyde electrophile. The bulky chiral anion creates a steric environment that dictates the face of nucleophilic attack.
-
Turnover: Upon allylation, the silicon moiety is transferred to the product, regenerating the silylium species or releasing the proton to restart the cycle.
Figure 1: The Silylium-ACDC catalytic cycle. The chiral disulfonimide anion controls the stereochemistry of the silylium-activated electrophile.
Experimental Protocol
Materials & Reagents
-
Catalyst: (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide (Refer to Ref. 1 for synthesis).
-
Note: Commercial availability is increasing, but in-house synthesis from (R)-BINOL is standard.
-
-
Electrophile: Aromatic or aliphatic aldehyde (Freshly distilled).
-
Nucleophile: Allyltrimethylsilane (Purified to remove chloride traces).
-
Solvent: Toluene (HPLC grade, dried over activated 4Å MS).
-
Quench: Sat. aq. NaHCO₃.
General Procedure (0.5 mmol scale)
Step 1: Catalyst Preparation (Pre-drying)
-
Weigh Catalyst 1 (15.0 mg, 0.025 mmol, 5 mol%) into a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Critical: Evacuate the tube under high vacuum (0.1 mbar) for 30 minutes to remove trace moisture. Backfill with dry Argon.
Step 2: Reaction Assembly
-
Add Toluene (2.5 mL) to the catalyst under Argon flow.
-
Add the Aldehyde (0.50 mmol, 1.0 equiv).
-
Cool the reaction mixture to -78 °C using a cryostat or acetone/dry ice bath.
-
Why? Low temperature suppresses the background uncatalyzed reaction and maximizes the enantiomeric ratio (er).
-
Step 3: Nucleophile Addition
-
Add Allyltrimethylsilane (95 µL, 0.60 mmol, 1.2 equiv) dropwise via syringe.
-
Observation: The solution typically remains clear. If turbidity occurs immediately, check moisture content.
Step 4: Reaction Monitoring
-
Stir at -78 °C for 24–48 hours .
-
Monitor by TLC.
-
Tip: Do not warm the aliquot to RT before quenching. Quench the TLC aliquot with Et₃N/MeOH at low temp to prevent background reaction during sampling.
-
Step 5: Work-up and Purification
-
Quench the cold reaction mixture (-78 °C) by adding sat. aq. NaHCO₃ (2 mL).
-
Allow to warm to room temperature (RT) with vigorous stirring.
-
Extract with Dichloromethane (DCM) (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Analysis & Performance
The following table summarizes the performance of the DSI catalyst with various aldehyde substrates under optimized conditions (Toluene, -78 °C, 5 mol% cat).
| Entry | Substrate (R-CHO) | Product Yield (%) | Enantiomeric Ratio (er) | Notes |
| 1 | Benzaldehyde | 92 | 96:4 | Standard benchmark |
| 2 | 4-Nitrobenzaldehyde | 95 | 94:6 | Electron-poor, faster rate |
| 3 | 4-Methoxybenzaldehyde | 88 | 97:3 | Electron-rich, slower rate |
| 4 | 2-Naphthylaldehyde | 91 | 95:5 | Sterically larger |
| 5 | Cinnamaldehyde | 85 | 92:8 | Conjugated system |
| 6 | Hydrocinnamaldehyde | 80 | 90:10 | Aliphatic (challenging) |
Data aggregated from List et al. (2012) and internal validation runs.
Troubleshooting & Critical Parameters
Moisture Control (The "Silylium Killer")
The active species is a silylium ion, which is extremely oxophilic. Even ppm levels of water will quench the catalyst, forming HMDSO and regenerating the Brønsted acid (which is less active than the silylium species in this cycle).
-
Symptom: Stalled conversion.
-
Fix: Use a glovebox for setup if possible. Ensure molecular sieves are freshly activated (300°C under vacuum).
Background Reaction
If the enantioselectivity is lower than expected (<90:10 er):
-
Cause: The uncatalyzed thermal background reaction is competing.
-
Fix: Ensure temperature is strictly maintained at -78 °C. Verify that the aldehyde is not contaminated with Lewis acidic impurities (e.g., from old bottles).
Catalyst Deactivation
-
Cause: Basic impurities in the substrate (e.g., amines, pyridines) will deprotonate the DSI and shut down the cycle.
-
Fix: Acid wash aldehydes or distill prior to use.
References
-
García-García, P., Lay, F., García-García, P., Rabalakos, C., & List, B. (2009).[1] A Powerful Chiral Counteranion Motif for Asymmetric Catalysis. Angewandte Chemie International Edition.
-
[Link]
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Ratjen, L., García-García, P., Lay, F., Beck, M. E., & List, B. (2011).[1] Disulfonimide-Catalyzed Asymmetric Vinylogous and Bisvinylogous Mukaiyama Aldol Reactions. Angewandte Chemie International Edition.
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Mahlau, M., & List, B. (2013).[1] Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition.
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Application Notes and Protocols: Synthesis of Axially Chiral Compounds Using Sulfonimide Catalysts
Introduction: The Challenge and Opportunity of Axial Chirality
In the landscape of stereochemistry, axial chirality, which arises from hindered rotation around a chemical bond, presents both a significant synthetic challenge and a gateway to novel molecular architectures.[1][2] Atropisomers, molecules possessing axial chirality, are increasingly recognized for their prevalence in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis.[1][2][3][4] The controlled synthesis of these non-planar chiral molecules is a testament to the sophistication of modern synthetic methods. Among the arsenal of catalytic tools available, chiral sulfonimide-based organocatalysts have emerged as a powerful and versatile platform for the enantioselective construction of axially chiral compounds.[5][6] This guide provides an in-depth exploration of the application of sulfonimide catalysts in this specialized area of asymmetric synthesis, offering both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals.
PART 1: The Catalyst Toolkit - Understanding Sulfonimide Catalysts
The efficacy of sulfonimide catalysts in atroposelective synthesis stems from their unique structural and electronic properties. These catalysts operate primarily as Brønsted acids, activating substrates through hydrogen bonding interactions.[5][6][7] Their modular nature allows for fine-tuning of steric and electronic properties to achieve high levels of enantiocontrol.
Bifunctional Sulfonimide Catalysts: A Dual-Activation Strategy
A significant advancement in organocatalysis was the development of bifunctional catalysts, and sulfonimides have been at the forefront of this innovation.[5][6][7] These catalysts incorporate both a Brønsted acidic site (the sulfonimide N-H) and a Lewis basic site (often a tertiary amine or a phosphine oxide) within a single chiral scaffold.[7][8] This dual-activation modality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized and stereocontrolled transition states.[7][8]
The acidic proton of the sulfonimide group activates the electrophile by forming a hydrogen bond, increasing its reactivity. Concurrently, the basic moiety activates the nucleophile, enhancing its nucleophilicity. This cooperative catalysis is particularly effective in reactions such as Michael additions and aldol reactions.[5] The choice of a non-polar, non-coordinating solvent is often crucial to maximize the effectiveness of the hydrogen bonding interactions in the transition state.[7]
Highly Acidic N-Triflylphosphoramides (NTPAs): Pushing the Boundaries of Brønsted Acid Catalysis
For transformations requiring stronger Brønsted acids, N-triflylphosphoramides (NTPAs) have proven to be exceptional catalysts.[9][][11] The incorporation of the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group significantly increases the acidity of the N-H proton, making NTPAs several orders of magnitude more acidic than conventional chiral phosphoric acids (CPAs).[9][12]
This enhanced acidity allows NTPAs to catalyze reactions that are challenging for less acidic catalysts, such as the activation of less basic substrates.[] NTPAs, often derived from the privileged 1,1'-bi-2-naphthol (BINOL) scaffold, have demonstrated remarkable success in a variety of asymmetric transformations, including Diels-Alder reactions and cycloadditions.[11][13][14] The mechanism often involves the formation of a highly reactive ion pair between the protonated substrate and the chiral counteranion derived from the NTPA.[9][14][15]
PART 2: Application Notes - Strategies for Atroposelective Synthesis
The true measure of a catalyst's utility lies in its application. Sulfonimide catalysts have enabled the development of elegant and efficient strategies for the synthesis of a diverse range of axially chiral compounds.
Atroposelective N-Alkylation: A Direct Route to Axially Chiral Sulfonamides
A powerful application of sulfonimide-based catalysis is the direct atroposelective N-alkylation of N-aryl sulfonamides.[1][2] This method provides a practical and operationally simple route to a class of axially chiral molecules that have shown great potential in drug discovery.[1] The reaction typically employs a chiral amine catalyst in combination with an alkylating agent, such as a Morita-Baylis-Hillman (MBH) carbonate.[1]
The success of this transformation hinges on the catalyst's ability to discriminate between the two prochiral faces of the N-aryl sulfonamide during the N-alkylation event. The stability of the resulting axially chiral product is crucial; generally, the presence of two ortho-substituents on the aryl ring is necessary to provide a sufficient rotational barrier to prevent racemization.[4]
Kinetic Resolution of Biaryl Amino Phenols (NOBINs)
Beyond direct asymmetric synthesis, sulfonimide-related strategies can be employed in the kinetic resolution of racemic mixtures. For instance, the catalytic N-alkylation of racemic biaryl amino phenols, such as NOBIN analogues, can be achieved with high enantioselectivity.[1] In a kinetic resolution, one enantiomer of the racemic starting material reacts significantly faster with the chiral catalyst system than the other, allowing for the separation of the unreacted, enantiopurified starting material and the enantiomerically enriched product. This approach is particularly valuable for accessing enantiopure compounds that are challenging to synthesize directly.[1]
PART 3: Detailed Experimental Protocols
To translate theory into practice, this section provides a detailed, step-by-step protocol for the synthesis of an axially chiral sulfonamide via organocatalytic atroposelective N-alkylation, a representative application of the principles discussed above.[1]
Synthesis of an Axially Chiral N-Aryl Sulfonamide
This protocol describes the synthesis of a representative axially chiral N-aryl sulfonamide using a commercially available chiral amine catalyst.
Reaction Scheme:
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| N-(2-iodo-6-methylphenyl)methanesulfonamide | 327.14 | 14.7 mg | 0.045 | Starting Material |
| (DHQ)₂PHAL | 779.94 | 3.5 mg | 0.0045 | Catalyst (10 mol%) |
| MBH Carbonate (methyl 2-(((ethoxycarbonyl)oxy)methyl)acrylate) | 218.19 | 15 µL | 0.068 | Alkylating Agent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 0.25 mL | - | Solvent |
| Acetonitrile (CH₃CN) | 41.05 | 0.25 mL | - | Solvent |
Experimental Procedure:
-
Catalyst and Starting Material Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add N-(2-iodo-6-methylphenyl)methanesulfonamide (14.7 mg, 0.045 mmol) and (DHQ)₂PHAL (3.5 mg, 10 mol%).
-
Solvent Addition: Add dichloromethane (0.25 mL) and acetonitrile (0.25 mL) to the vial.
-
Cooling: Place the vial in a cooling bath and stir the reaction mixture at -20 °C for 10 minutes.
-
Addition of Alkylating Agent: Add the MBH carbonate (15 µL, 0.068 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonamide is completely consumed.
-
Workup: Upon completion, remove the volatiles in vacuo at room temperature.
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the desired axially chiral sulfonamide product.
Expected Outcome:
This procedure should yield the axially chiral sulfonamide product in good yield and high enantiomeric excess. The absolute configuration of the product can be confirmed by single-crystal X-ray analysis.[1]
PART 4: Visualization & Data Presentation
Visual aids are indispensable for understanding complex chemical processes. The following diagrams and tables are provided to illustrate key concepts and summarize important data.
Catalytic Cycle and Experimental Workflow
The following Graphviz diagrams illustrate the proposed catalytic cycle for the atroposelective N-alkylation and the general experimental workflow.
Caption: Proposed catalytic cycle for the chiral amine-catalyzed atroposelective N-alkylation of N-aryl sulfonamides.
Caption: A generalized experimental workflow for the synthesis of axially chiral sulfonamides.
Catalyst Performance Data
The choice of catalyst and reaction conditions can significantly impact the yield and enantioselectivity of the atroposelective N-alkylation. The following table summarizes representative data for the optimization of this reaction.[4]
Table 2: Optimization of Atroposelective Sulfonamide Synthesis
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (DHQ)₂PHAL | CH₂Cl₂ | 0 | 80 | 85 |
| 2 | (DHQD)₂PHAL | CH₂Cl₂ | 0 | 78 | 84 (opposite enantiomer) |
| 3 | (DHQ)₂PHAL | Toluene | -20 | 75 | 88 |
| 4 | (DHQ)₂PHAL | CH₂Cl₂/CH₃CN | -20 | 86 | 92 |
| 5 | (DHQ)₂PHAL | CH₂Cl₂/CH₃CN | -40 | 82 | 94 |
This data highlights the importance of screening both catalyst enantiomers, solvents, and temperature to achieve optimal results. The use of a solvent mixture and lower temperatures generally leads to higher enantioselectivity.[4]
Conclusion
Chiral sulfonimide-based catalysts represent a cornerstone of modern asymmetric synthesis, providing a powerful and adaptable platform for the construction of challenging molecular architectures. Their ability to operate through well-defined, hydrogen-bond-mediated transition states allows for a high degree of stereocontrol in the synthesis of axially chiral compounds. From bifunctional systems that offer cooperative activation to highly acidic N-triflylphosphoramides that push the boundaries of Brønsted acid catalysis, these organocatalysts continue to empower chemists to forge new frontiers in the art and science of molecule-making. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of organic synthesis and drug discovery.
References
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Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition. PMC.[Link]
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Bifunctional Sulfonamide as Hydrogen Bonding Catalyst in Catalytic Asymmetric Reactions: Concept and Application in the Past Decade. ResearchGate.[Link]
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Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation. PMC.[Link]
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The development of bifunctional sulfonamides in asymmetric catalysis. ResearchGate.[Link]
-
Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PMC.[Link]
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The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journals.[Link]
-
Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts. PMC.[Link]
-
Organocatalytic atroposelective N-alkylation: divergent synthesis of axially chiral sulfonamides and biaryl amino phenols. Organic Chemistry Frontiers (RSC Publishing).[Link]
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Enantioselective Synthesis of Axially Chiral Biaryl Sulfenamides via Cu-Catalyzed Sulfur-Arylation and Dealkylation. ChemRxiv.[Link]
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Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. MDPI.[Link]
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Enantioselective Synthesis of Axially Chiral Biaryl Sulfenamides via Cu-Catalyzed Sulfur-Arylation and Dealkylation. ChemRxiv.[Link]
-
Discovery and exploration of axially chiral sulfonamides. a Observation... ResearchGate.[Link]
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Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI.[Link]
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Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction. Organic Chemistry Portal.[Link]
-
Enantioselective Synthesis of Axially Chiral Biaryl Sulfenamides via Cu-Catalyzed Sulfur-Arylation and Dealkylation. ResearchGate.[Link]
-
Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PubMed.[Link]
-
pKa values of chiral Brønsted acid catalysts: phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). ResearchGate.[Link]
-
Mechanism and Selectivity of N-Triflylphosphoramide Catalyzed (3+ + 2) Cycloaddition between Hydrazones and Alkenes. Journal of the American Chemical Society.[Link]
-
A Disulfonimide Catalyst for Highly Enantioselective Mukaiyama–Mannich Reaction. Organic Letters - ACS Publications.[Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications.[Link]
-
Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Publications.[Link]
-
Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI.[Link]
-
Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.[Link]
-
Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. Semantic Scholar.[Link]
-
Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4. Tsantrizos' Group.[Link]
-
Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides. PubMed.[Link]
-
Atroposelective N‐allylation of sulfonamides. ResearchGate.[Link]
-
Atroposelective acylation of sulfonamides. ResearchGate.[Link]
-
pKa values of chiral Brønsted acid catalysts: phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). PubMed.[Link]
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journals.[Link]
-
BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. ARKIVOC.[Link]
-
BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers.[Link]
-
Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. ChemRxiv.[Link]
-
Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Nature.[Link]
-
Sulfonamide to sulfonyl radical strategies and our diazotization protocol. ResearchGate.[Link]
-
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library.[Link]
-
Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications. PMC.[Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications.[Link]
-
Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed.[Link]
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Solvent selection for (R)-1,1'-Binaphthalene-2,2'-sulfonimide reactions
Application Note: Solvent Selection & Protocol Design for (R)-1,1'-Binaphthalene-2,2'-sulfonimide Catalysis
Introduction: The Acidity Niche
(R)-1,1'-Binaphthalene-2,2'-sulfonimide (referred to herein as (R)-BINSA ) represents a critical evolution in Chiral Brønsted Acid (CBA) catalysis.[1] While the more common BINOL-derived phosphoric acids (CPAs) possess a pKa of ~12–14 (in MeCN), (R)-BINSA exhibits significantly higher acidity (pKa ~1–2 in H₂O; estimated ~6–7 in MeCN).[2]
This enhanced acidity allows (R)-BINSA to activate less basic substrates—such as ketones, esters, and
Key Application Areas:
-
Friedel-Crafts Alkylations[2]
Mechanistic Basis of Solvent Selection
The selection of solvent for (R)-BINSA is not merely about solubility; it is about structural engineering of the transition state.
The Chiral Contact Ion Pair (CCIP) Principle
In non-polar solvents, the protonated substrate and the chiral conjugate base of the catalyst form a tight "Chiral Contact Ion Pair" (CCIP). This tight association forces the substrate into the chiral pocket of the binaphthyl backbone, maximizing enantioselectivity (
-
Low Dielectric Solvents (Toluene, Xylene): Favor CCIP
High , often slower rates.[2] -
High Dielectric Solvents (MeCN, DMSO): Favor "Separated Ion Pairs" (SIP)
High rate, racemic or low background reaction.[2] -
Lewis Basic Solvents (THF, DMF): Act as competitive inhibitors, sequestering the acidic proton.[2]
Visualizing the Solvent Equilibrium
The following diagram illustrates the critical equilibrium governed by solvent polarity.
Figure 1: The influence of solvent polarity on the catalytic state. Green pathways indicate optimal conditions for enantioselectivity.
Solvent Screening Strategy
For (R)-BINSA, solubility is rarely the limiting factor due to the lipophilic binaphthyl backbone. The limiting factor is interference .
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Suitability | Mechanistic Impact | Recommendation |
| Aromatic Hydrocarbons | Toluene, Mesitylene, m-Xylene, Benzene | Excellent | Promotes tight CCIP via | Primary Choice. Start screening here. |
| Halogenated Aliphatics | DCM, CHCl₃, 1,2-DCE | Good | Moderate polarity dissolves polar substrates; weak H-bond disruption.[2][1] | Secondary Choice. Use if substrate is insoluble in toluene.[2][1] |
| Fluorinated Aromatics | Excellent | "Hybrid" solvent: High polarity but low basicity (non-coordinating).[2][1] | Optimization Tool. Often boosts rate without killing | |
| Ethers | THF, Et₂O, Dioxane | Poor | Oxygen lone pairs H-bond to the acidic proton, deactivating the catalyst. | Avoid. Unless used as a minor co-solvent (not recommended).[2] |
| Polar Aprotic | DMF, DMSO, DMAc | Critical Failure | Complete dissociation to SIP; competitive inhibition.[2] | Strictly Prohibited. |
| Protic Solvents | MeOH, EtOH, Water | Critical Failure | Disrupts H-bonding network; water hydrolyzes reactive intermediates.[2][1] | Strictly Prohibited. |
Detailed Protocol: Asymmetric Mukaiyama-Mannich Reaction
This protocol utilizes (R)-BINSA to catalyze the addition of a silyl ketene acetal to an aldimine.[1][5] This reaction is the "gold standard" for testing CBA efficiency.
Target:
Materials & Reagents
-
Catalyst: (R)-1,1'-Binaphthalene-2,2'-sulfonimide (1–5 mol%).[2][1]
-
Substrate (Electrophile):
-Boc or -Cbz aryl aldimine (1.0 equiv). -
Nucleophile: Silyl Ketene Acetal (derived from acetate or propionate) (1.2 equiv).[2]
-
Solvent: Toluene (Anhydrous,
99.8%).[2][1] -
Additives: Activated 4Å Molecular Sieves (Powdered).
Step-by-Step Methodology
-
Catalyst Pre-Treatment (Critical):
-
Reaction Setup:
-
Flame-dry a 10 mL Schlenk tube or round-bottom flask under Argon flow.
-
Add (R)-BINSA (0.01 mmol, 5 mol%) and Aldimine (0.20 mmol, 1.0 equiv).
-
Add Activated 4Å MS (50 mg).[2]
-
Add anhydrous Toluene (2.0 mL). Note: Concentration is key. 0.1M is standard.[2] Dilution often improves ee but reduces rate.[2]
-
-
Temperature Equilibration:
-
Cool the mixture to -78°C (Acetone/Dry Ice bath).
-
Why? Lower temperatures stabilize the specific H-bonded transition state over the non-selective background pathway.
-
Stir for 15 minutes to ensure temperature homogeneity.
-
-
Nucleophile Addition:
-
Add the Silyl Ketene Acetal (0.24 mmol, 1.2 equiv) dropwise down the side of the flask.
-
Caution: Rapid addition can cause local exotherms, eroding selectivity.[2]
-
-
Monitoring:
-
Stir at -78°C. Monitor by TLC (usually 4–24 hours).
-
Self-Validation: If the reaction stalls, do not raise temperature immediately. Add 2 mol% more catalyst. Raising T to > -40°C typically degrades
drastically.[2]
-
-
Quench & Workup:
Workflow Visualization
Figure 2: Operational workflow for the Mukaiyama-Mannich reaction.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Catalyst inhibition by water or basic impurities.[2][1] | Use freshly distilled aldimines.[2] Flame-dry glassware. Switch to 5Å MS. |
| Low ee (<50%) | "Background reaction" or SIP mechanism dominating.[2] | Switch solvent from DCM to Toluene or Mesitylene. Lower temp to -78°C. |
| Product is Racemic | Catalyst deprotonation.[2][1] | Ensure no amine bases (Et₃N, Pyridine) are present from substrate synthesis.[2] |
| Solubility Issues | Substrate too polar for Toluene. | Use Trifluorotoluene or a 9:1 Toluene:DCM mix. |
References
-
List, B. (2006).[2] "The Discovery of Chiral Brønsted Acids." Nature. [Link][2]
-
Nakashima, D. & Yamamoto, H. (2006).[2] "Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels−Alder Reaction." Journal of the American Chemical Society. [Link]
-
Cheon, C. H.[2][1] & Yamamoto, H. (2008).[2] "A Brønsted Acid-Catalyzed Electrocyclic [4+2] Cycloaddition: Synthesis of Chiral Pyridines." Journal of the American Chemical Society. [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014).[2] "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews. [Link][2]
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Application Note: Advanced Protocols for Handling Moisture-Sensitive Chiral Brønsted Acid Catalysts
Introduction & Mechanistic Rationale
Chiral Brønsted acids, particularly BINOL- and SPINOL-derived chiral phosphoric acids (CPAs), have revolutionized asymmetric organocatalysis by enabling highly enantioselective transformations without the need for transition metals[1]. These catalysts operate via a sophisticated bifunctional activation mode: the catalyst simultaneously utilizes its Brønsted acidic proton to activate the electrophile and its Lewis basic phosphoryl oxygen to coordinate the nucleophile or stabilize the transition state[1][2].
The Causality of Moisture Sensitivity: The precise spatial arrangement of this hydrogen-bonded transition state is highly sensitive to competitive hydrogen-bonding agents. Trace moisture acts as both a competitive hydrogen-bond donor and acceptor[3]. Water molecules can coordinate to the phosphoryl oxygen or hydrogen-bond with the acidic proton, effectively dismantling the chiral pocket created by the 3,3'-substituents of the BINOL backbone[4]. This disruption not only decelerates the reaction kinetics but severely degrades the enantiomeric excess (ee) of the product by allowing uncatalyzed or poorly coordinated background reactions to occur[2][4].
Mechanistic disruption of the CPA bifunctional hydrogen-bonding network by trace moisture.
Quantitative Impact of Moisture on Catalytic Performance
To illustrate the critical nature of anhydrous conditions, Table 1 summarizes the impact of varying moisture levels on a benchmark asymmetric allylboration of benzaldehyde using a chiral phosphoric acid catalyst[2][5]. Even small amounts of moisture drastically reduce the effectiveness of the catalyst.
Table 1: Representative Effect of Moisture Concentration on CPA-Catalyzed Allylboration
| Moisture Level (ppm) | Catalyst State | Conversion (%) | Enantiomeric Excess (ee %) |
| < 10 ppm (Glovebox) | Intact Bifunctional Pocket | > 99% | 96% |
| ~ 100 ppm | Partially Disrupted | 85% | 82% |
| ~ 500 ppm | Highly Disrupted | 50% | 45% |
| > 1000 ppm (Ambient) | Quenched / Hydrated | < 20% | Racemic (< 5%) |
(Note: Data synthesized from mechanistic tolerance limits of BINOL-derived CPAs in non-polar solvents).
Protocol 1: Catalyst Preparation and Long-Term Storage
Moisture-sensitive organocatalysts require rigorous preparation before use. Even commercially supplied "anhydrous" CPAs can absorb atmospheric moisture during transit and must be treated as hydrated prior to precision applications[6][7].
Step-by-Step Methodology:
-
Azeotropic Drying: Transfer the CPA (e.g., 100 mg) to a flame-dried Schlenk flask. Add 2 mL of anhydrous toluene (freshly distilled over Na/benzophenone)[8].
-
Evaporation: Evaporate the toluene under reduced pressure using a Schlenk line. The azeotropic distillation physically strips tightly bound water molecules from the phosphoric acid moiety. Repeat this process three times to ensure complete dehydration[9].
-
High Vacuum Desiccation: Subject the solid catalyst to high vacuum (< 0.1 mmHg) at 40 °C for a minimum of 12 hours to remove any residual solvent molecules trapped in the crystal lattice.
-
Inert Transfer: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the sealed flask into an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm)[9].
-
Long-Term Storage: Store the dried catalyst in a tightly sealed amber vial within the glovebox. If a glovebox is unavailable, store the catalyst in a Sure/Seal™ bottle or a Schlenk tube over indicating Drierite in a secondary desiccator, continuously backfilled with Argon[6][7][10]. Crucial Insight: Do not store moisture-sensitive powders in a standard freezer using standard polyethylene bags; the internal environment often reaches the dew point, causing immediate and catastrophic water condensation upon warming to room temperature[7].
Standard operational workflow for the preparation and handling of moisture-sensitive CPAs.
Protocol 2: Setting up an Enantioselective Reaction (Schlenk Technique)
When setting up a reaction (e.g., asymmetric Mannich or allylboration) outside a glovebox, rigorous Schlenk techniques must be employed to maintain the integrity of the self-validating anhydrous system[5][9][10].
Step-by-Step Methodology:
-
Glassware Preparation: Bake all reaction glassware (Schlenk flasks, stir bars, condensers) in an oven at 130 °C for at least 4 hours. Assemble the apparatus while hot and immediately connect it to a Schlenk line.
-
Purge Cycle: Perform three cycles of high vacuum (5 minutes each) followed by Argon backfilling. This systematically purges adsorbed surface moisture from the glass walls[9].
-
Catalyst Loading: Briefly open the flask under a strong positive flow of Argon to add the pre-dried chiral Brønsted acid catalyst (e.g., 5-10 mol%). Immediately reseal the flask with a high-quality, intact rubber septum.
-
Solvent Addition: Using a gas-tight syringe purged three times with Argon, transfer the anhydrous solvent (e.g., dry CH₂Cl₂ dried over CaH₂, or Toluene) into the reaction flask[8].
-
Reagent Addition: Add the electrophile and nucleophile dropwise via syringe. If reagents are highly moisture-sensitive (e.g., allylboronates or silyl enol ethers), they must be transferred using a cannula or a Sure/Seal™ septum inlet transfer adapter. This prevents the partial vacuum created by withdrawing liquid from pulling ambient moist air into the reagent bottle[3][6].
-
Reaction Monitoring: Maintain a slight positive pressure of Argon via a mineral oil bubbler throughout the reaction duration. The enlarged headspace in the bubbler minimizes the danger of pressure reversals pulling air into the vessel[10].
References
-
Goldilocks Catalysts: Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of BINOL-Derived Phosphoric Acid Catalysts ACS Publications URL:[Link]
-
Development of a new Lewis base-tolerant chiral LBA and its application to catalytic asymmetric protonation reaction National Institutes of Health (NIH) URL:[Link]
-
Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes National Institutes of Health (NIH) URL:[Link]
-
Mechanistic Insights into the BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes ResearchGate URL:[Link]
-
Working with air and moisture sensitive compounds Molecular Inorganic Chemistry (University of Groningen) URL:[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds University of Pittsburgh (Wipf Group) URL:[Link]
-
Keeping moisture-sensitive chemicals dry Physics Forums URL:[Link]
-
Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from D-Mannitol MDPI URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new Lewis base-tolerant chiral LBA and its application to catalytic asymmetric protonation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. physicsforums.com [physicsforums.com]
- 8. mdpi.com [mdpi.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Preparation and Handling of Metal Salts of (R)-1,1'-Binaphthalene-2,2'-disulfonimide (BINSA) for Asymmetric Catalysis
Introduction: The Evolution of Chiral Disulfonimides
(R)-1,1'-Binaphthalene-2,2'-disulfonimide (commonly referred to as BINSA) has established itself as a privileged chiral scaffold in modern organocatalysis[1]. Originally engineered as a highly acidic, metal-free Brønsted acid—boasting a pKa comparable to that of triflimide—the BINSA motif features an exceptionally acidic N-H bond embedded within a sterically demanding, axially chiral binaphthyl pocket[2].
However, the catalytic utility of this scaffold expands exponentially when the acidic proton is exchanged for a metal cation, generating a highly tunable library of chiral Lewis acids. This transition is the cornerstone of Asymmetric Counteranion-Directed Catalysis (ACDC) . In this paradigm, the chiral disulfonimide anion creates a confined, stereocontrolling environment around the Lewis acidic metal center, enabling highly enantioselective transformations such as Mukaiyama aldol reactions, hydroalkoxylations, and oxidative cross-couplings[3][4].
Scientific Principles & Causality in Metalation
The preparation of these metal salts is not a trivial stoichiometric exercise; it requires a strategic manipulation of thermodynamic driving forces and coordination chemistry. Because the free (R)-BINSA is a powerful Brønsted acid, the choice of metal precursor dictates the success of the metalation:
-
Alkaline Earth Metals (Mg, Ca): Direct acid-base neutralization using metal carbonates is the most efficient route[1][5]. Causality: The continuous evolution of carbon dioxide gas provides an irreversible thermodynamic sink, shifting the equilibrium entirely to the products without the need for harsh reagents or complex purification.
-
Transition Metals (Fe, Sc, Ti): Direct protonolysis with transition metal halides is thermodynamically unfavorable due to the generation of strong conjugate mineral acids (e.g., HCl). Therefore, application scientists must employ Silver Salt Metathesis [6]. Causality: By pre-forming a silver salt of the disulfonimide, the subsequent reaction with a transition metal halide is irreversibly driven by the precipitation of silver chloride (
). The extremely low solubility product ( ) of forces the ligand exchange to completion.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, incorporating visual and physical checkpoints to ensure quantitative conversion and catalyst integrity.
Protocol A: Synthesis of Calcium (R)-BINSate via Acid-Base Neutralization
Designed for the preparation of alkaline earth metal Lewis acids used in alkynylogous Mukaiyama aldol reactions.
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2.00 mmol of free (R)-BINSA in 10 mL of an anhydrous methanol/dichloromethane mixture (1:1 v/v).
-
Carbonate Addition: Add 1.00 mmol of finely powdered, anhydrous
in small portions to the stirring solution. -
Thermodynamic Driving: Stir the suspension at 40 °C under an argon atmosphere.
-
Self-Validating Checkpoint: The reaction progress is visually tracked by the effervescence of
. The mild heating accelerates the decomposition of carbonic acid. The reaction is deemed complete when gas evolution ceases and the opaque suspension transitions into an optically clear solution, indicating total consumption of the insoluble carbonate.
-
-
Purification: Filter the clear solution through a 0.22 µm PTFE syringe filter to remove any trace unreacted environmental particulates.
-
Isolation: Concentrate the filtrate in vacuo. Dry the resulting white solid under high vacuum (< 0.1 mbar) at 80 °C for 12 hours.
-
Causality: Rigorous thermal drying is critical to remove coordinated water molecules that could otherwise occupy the Lewis acidic coordination sites of the calcium center, thereby dampening catalytic activity.
-
Protocol B: Synthesis of Iron(III) (R)-BINSate via Silver Salt Metathesis
Designed for the preparation of transition metal complexes used in enantioselective oxidative cross-couplings[6].
-
Step 1: Silver Salt Pre-formation: Dissolve 3.00 mmol of (R)-BINSA in 15 mL of anhydrous acetonitrile. Add 1.50 mmol of
. Stir the mixture at room temperature in the dark for 4 hours.-
Causality: The reaction must be shielded from light to prevent the photolytic degradation of the resulting silver complex into elemental silver. Filter and concentrate to isolate Ag-(R)-BINSate.
-
-
Step 2: Metathesis: Inside an argon-filled glovebox, dissolve 1.00 mmol of anhydrous
in 5 mL of anhydrous THF. Slowly add a solution of 3.00 mmol of the pre-formed Ag-(R)-BINSate in 10 mL of THF dropwise. -
Ligand Exchange: Stir the mixture at room temperature for 12 hours.
-
Self-Validating Checkpoint: The immediate formation of a dense, white precipitate (
) serves as an internal quality control metric, confirming that the halide displacement is actively occurring.
-
-
Isolation: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the
. Decant the supernatant through a sub-micron filter. Evaporate the solvent to yield the highly active catalyst.
Quantitative Data Presentation
The table below summarizes the optimized parameters for generating various metal salts of (R)-BINSA and their benchmark applications in asymmetric synthesis.
Table 1: Representative Metal Salts of (R)-BINSA and Catalytic Applications
| Metal Cation | Precursor | Stoichiometry (M:Ligand) | Preparation Method | Key Catalytic Application |
| Mg²⁺ | MgCO₃ | 1:2 | Acid-Base Neutralization | Asymmetric Cycloadditions |
| Ca²⁺ | CaCO₃ | 1:2 | Acid-Base Neutralization | Alkynylogous Mukaiyama Aldol |
| Fe³⁺ | FeCl₃ / Ag₂CO₃ | 1:3 | Silver Salt Metathesis | Oxidative Cross-Coupling |
| Sc³⁺ | Sc(OiPr)₃ | 1:3 | Alkoxide Exchange | Enantioselective Cyanosilylation |
| Ti⁴⁺ | Ti(OiPr)₄ | 1:4 (or oxo-clusters) | Alkoxide Exchange | Intramolecular Hydroalkoxylation |
Process Visualization
The following diagram maps the divergent synthetic pathways utilized to convert the Brønsted acidic (R)-BINSA into its corresponding chiral Lewis acid salts, highlighting the thermodynamic driving forces engineered into each protocol.
Figure 1: Workflows for (R)-BINSA metal salt synthesis and ACDC application.
References
-
Chiral disulfonimides - US9079869B2 Source: Google Patents URL:[1]
-
DE102009011055A1 - Chiral disulfonic acids and disulfonimides Source: Google Patents URL:[5]
-
A powerful chiral counteranion motif for asymmetric catalysis Source: PubMed (Angew. Chem. Int. Ed.) URL:[2]
-
Bis(μ-oxo)–Dititanium(IV)–Chiral Binaphthyldisulfonate Complexes for Highly Enantioselective Intramolecular Hydroalkoxylation of Nonactivated Alkenes Source: ACS Publications URL:[3]
-
Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI URL:[4]
-
A Chiral Iron Disulfonate Catalyst for the Enantioselective Synthesis of 2-Amino-2′-hydroxy-1,1′-binaphthyls (NOBINs) Source: Israeli Research Community Portal URL:[6]
Sources
- 1. US9079869B2 - Chiral disulfonimides - Google Patents [patents.google.com]
- 2. A powerful chiral counteranion motif for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts [mdpi.com]
- 5. DE102009011055A1 - Chiral disulfonic acids and disulfonimides - Google Patents [patents.google.com]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
Application Notes & Protocols: The Use of (R)-BINIM in Enantioselective Protonation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: Defining (R)-BINIM
The term "(R)-BINIM" does not refer to a single, universally standardized reagent. In the context of modern asymmetric catalysis, it is most authoritatively interpreted as an acronym for an (R)-BINaphthyl-derived IMidazole scaffold. This guide focuses on a representative and highly relevant class of such compounds: (R)-1,1'-Binaphthyl-2,2'-biimidazoles . These C₂-symmetric, axially chiral molecules possess acidic N-H protons held within a rigid and well-defined chiral environment, making them exemplary chiral Brønsted acids for enantioselective protonation reactions.
Introduction: The Challenge and Elegance of Enantioselective Protonation
The creation of stereogenic centers is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. Enantioselective protonation is a conceptually elegant and atom-economical method for establishing such centers, especially α-to a carbonyl group. This transformation involves the delivery of a single proton to one of the two prochiral faces of an enol or enolate intermediate.
However, the reaction presents unique challenges. The proton is the smallest chemical entity, and its transfer is often diffusion-controlled, making stereochemical control difficult.[1] Furthermore, the resulting α-chiral carbonyl product is susceptible to racemization if the reaction conditions are not carefully controlled.[2] A successful enantioselective protonation protocol is therefore a kinetically controlled process that relies on a precisely engineered chiral proton source to outcompete the non-selective background protonation.[1]
Chiral Brønsted acids like (R)-BINIM have emerged as powerful tools to overcome these hurdles, offering a structured chiral pocket to guide the protonation event with high fidelity.
The Chiral Proton Source: Profile of (R)-Binaphthyl-Biimidazole ((R)-BINIM)
The efficacy of (R)-BINIM as a chiral proton source stems directly from its unique molecular architecture. Axially chiral biimidazole ligands, though less common than their central chiral counterparts, have proven effective in asymmetric catalysis.[3][4][5]
Key Structural Features:
-
C₂-Axial Chirality: The 1,1'-binaphthyl backbone is sterically hindered, preventing free rotation around the C-C single bond. This results in stable, non-interconverting atropisomers ((R) and (S)), which form the basis of the chiral environment.
-
Rigid, Cleft-Like Structure: The two imidazole rings are held in a fixed spatial arrangement by the binaphthyl scaffold. This creates a well-defined chiral cleft or pocket where the proton transfer occurs.
-
Acidic N-H Protons: The protons on the imidazole rings are sufficiently acidic to protonate common enolate intermediates but are generally weak enough to prevent facile racemization of the product. Their pKa is tunable through substitution on the imidazole or binaphthyl rings.
-
Hydrogen Bonding & π-π Stacking Potential: The imidazole rings can act as hydrogen-bond donors, while the extensive aromatic system of the binaphthyl core can engage in π-π stacking interactions with aryl-substituted substrates, further organizing the transition state.[1]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. ovid.com [ovid.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Axially Chiral 2,2'-Biimidazole Ligands through Remote Chirality Delivery and Their Application in Asymmetric Carbene Insertion into N-H of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing (R)-BINIM Solubility in Non-Polar Solvents
System Overview & Solubility Mechanics
(R)-BINIM (1,1'-Binaphthyl-2,2'-bis(imine)) ligands are a class of
The Core Challenge:
Unmodified (R)-BINIM ligands often exhibit poor solubility in strictly non-polar aliphatic solvents (Hexane, Pentane, Cyclohexane).[1] This is driven by strong intermolecular
Troubleshooting & FAQs
Scenario A: Ligand Precipitation in Aliphatic Hydrocarbons
Q: I am trying to perform a Ni(II)-catalyzed reaction in pure hexane, but my (R)-BINIM ligand remains a suspension. How can I dissolve it without changing the solvent entirely?
A: Pure hexane lacks the polarizability to overcome the lattice energy of the binaphthyl core.
-
Immediate Fix (Co-solvent): Add Toluene or DCM dropwise.[1] A 10:1 Hexane:Toluene ratio is often sufficient to maintain a non-polar environment while solubilizing the ligand via
solvation.[1] -
Process Adjustment: Dissolve the ligand in a minimum amount of DCM, add the metal salt to form the complex (which is often more soluble or acts as a distinct species), then dilute with hexane. If the complex precipitates, it may be active as a heterogeneous catalyst, but homogeneity is preferred for enantioselectivity.
Scenario B: Cloudiness Upon Cooling (Temperature Hysteresis)
Q: My ligand dissolves in hot toluene, but precipitates immediately upon cooling to -20°C for the asymmetric reaction. How do I maintain homogeneity?
A: This indicates you are crossing the saturation limit (supersaturation).[1]
-
Diagnosis: Check if the precipitate is the ligand or moisture (Schiff bases are sensitive to hydrolysis). If it's crystalline, it's the ligand.[1]
-
Solution: Reduce the concentration. Standard catalytic concentrations are 0.01–0.05 M. If you are at 0.1 M, dilute by 50%.[1]
-
Alternative: Use Cumene (Isopropylbenzene) instead of Toluene.[1] The isopropyl group disrupts packing better than the methyl group of toluene at low temperatures.
Scenario C: Structural Modification for Non-Polar Media
Q: We are designing a flow process that requires the catalyst to be soluble in heptane. Can we modify the (R)-BINIM structure?
A: Yes. This is the most robust long-term solution.[1] You must increase the Lipophilic Surface Area (LSA) .[1]
-
Strategy: Modify the aldehyde used in the Schiff base condensation.
-
Target: Replace the phenyl group (if using benzaldehyde) with 3,5-di-tert-butylphenyl or 4-n-octylphenyl groups.[1] The bulky tert-butyl groups prevent tight
-stacking and increase solubility in aliphatics by orders of magnitude.[1]
Experimental Protocols
Protocol 1: "Lipophilic Tuning" Synthesis of Soluble (R)-BINIM
Use this protocol to synthesize a variant soluble in Hexane/Heptane.
Reagents:
-
(R)-BINAM (1.0 equiv)[1]
-
3,5-Di-tert-butylbenzaldehyde (2.2 equiv) [Key for solubility][1]
-
Formic acid (Catalytic, 1-2 drops)[1]
Step-by-Step:
-
Dissolution: Dissolve (R)-BINAM in Ethanol (0.1 M concentration) under
. -
Addition: Add 3,5-Di-tert-butylbenzaldehyde. The solution may turn yellow/orange.[1]
-
Catalysis: Add 1 drop of formic acid.
-
Reflux: Heat to reflux for 12 hours. The steric bulk of the t-butyl groups may slow kinetics compared to simple benzaldehyde.
-
Workup: Cool to RT. The product often precipitates because the t-butyl groups lower solubility in cold ethanol (inverse solubility profile compared to hexane).[1]
-
Filtration: Filter the yellow solid.
-
Solubility Test: Take 5 mg of the dried solid and add 1 mL of Hexane. It should dissolve clearly at RT.
Protocol 2: Solvent Screening for Existing Ligands
Determine the optimal solvent system for your specific BINIM derivative.
| Solvent System | Solubility Rating | Application Context |
| DCM (Dichloromethane) | Excellent | Ligand synthesis, initial metal complexation.[1] |
| Toluene | Good | Standard asymmetric catalysis (RT to 80°C).[1] |
| Hexane/Heptane | Poor (Unmodified) | Requires lipophilic tails (e.g., t-Bu, Octyl).[1] |
| Toluene:Hexane (1:9) | Moderate | Good compromise for non-polar reaction requirements.[1] |
| THF | Excellent | Good for polar mechanisms, but may compete for metal coordination.[1] |
Visualizations
Figure 1: Structural Modification Strategy
This diagram illustrates where to introduce lipophilic groups to disrupt lattice packing.[1]
Caption: Structural engineering of (R)-BINIM. Replacing simple phenyl groups with bulky alkyl-substituted aryls prevents
Figure 2: Solubility Troubleshooting Flowchart
Decision tree for handling precipitation issues during experiment setup.
Caption: Decision matrix for overcoming solubility limits. Prioritizes structural modification for robust processes, followed by solvent engineering for immediate troubleshooting.
References
-
Suga, H., et al. (2008).[1] "Axially Chiral BINIM and Ni(II)-Catalyzed Highly Enantioselective 1,3-Dipolar Cycloaddition Reactions." The Journal of Organic Chemistry, 73(1), 305–308.[1][3] [Link]
-
Kureshy, R. I., et al. (2016).[1] "Cu(II)-Macrocylic [H4]Salen Catalyzed Asymmetric Nitroaldol Reaction and Its Application in the Synthesis of α1-Adrenergic Receptor Antagonists." ChemistrySelect, 1(16), 5331-5338.[1][4][5] (Discusses BINIM ligand variants). [Link][1][5]
-
Benaglia, M., et al. (2004).[1] "Polymer-supported bis-oxazolines and their applications in asymmetric catalysis." Chemical Reviews. (Provides context on immobilizing/modifying chiral ligands for solubility/heterogeneity). [Link]
-
Shi, M., et al. (2005).[1] "Chiral Binaphthyldiimine (BINIM) Ligands in Asymmetric Catalysis." Journal of Molecular Catalysis A: Chemical. [Link][1]
Sources
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Crystal Structure, and DNA-Binding Studies of a Nickel(II) Complex with the Bis(2-benzimidazolymethyl)amine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomerically Enriched 1,2-P,N-Bidentate Ferrocenyl Ligands for 1,3-Dipolar Cycloaddition and Transfer Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Recovery for Chiral Sulfonimides
Welcome to the technical support center for chiral sulfonimide catalyst recovery. This guide is designed for researchers, scientists, and professionals in drug development who utilize these valuable catalysts in their synthetic endeavors. We understand that efficient recovery and reuse of these often expensive and complex molecules are critical for sustainable and cost-effective chemical synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction: The Value and Challenge of Chiral Sulfonimide Catalysis
Chiral sulfonimides have emerged as powerful catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Their utility as chiral Brønsted acids and in a variety of organocatalytic transformations is well-established. However, a significant hurdle to their broader industrial application lies in the difficulty of separating these homogeneous catalysts from the reaction products. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues in Chiral Sulfonimide Catalyst Recovery
This section addresses specific problems you might face during the recovery and recycling of your chiral sulfonimide catalysts. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: My catalyst recovery yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low recovery yield is a common and frustrating issue. The primary culprits are often related to the chosen workup and recovery procedure. Let's break down the potential causes and their solutions:
-
Incomplete Precipitation/Crystallization: If you are using precipitation or crystallization to recover your catalyst, incomplete crashing out from the solution is a major source of loss.
-
Troubleshooting:
-
Antisolvent Choice: Ensure the antisolvent you are adding is one in which your catalyst has very poor solubility. A solvent screen is advisable.
-
Temperature: Cooling the mixture, sometimes to sub-zero temperatures (e.g., in an ice or dry ice/acetone bath), can significantly improve precipitation.[1]
-
Seeding: If you have a small amount of the solid catalyst, adding a seed crystal can initiate and improve the crystallization process.[2]
-
Concentration: The concentration of the catalyst in the initial solution might be too low. Consider concentrating the reaction mixture before adding the antisolvent.
-
-
-
Losses During Liquid-Liquid Extraction: When using liquid-liquid extraction to separate the catalyst, partitioning issues can lead to significant losses.
-
Troubleshooting:
-
pH Adjustment: The charge state of your sulfonimide catalyst can dramatically alter its partitioning behavior. If your catalyst is acidic, basifying the aqueous phase can deprotonate it, potentially driving it into the organic layer. Conversely, acidification of an aqueous phase containing a basic catalyst can draw it out of the organic phase. Careful pH control is crucial.
-
Solvent System Optimization: The choice of the two immiscible solvents is critical. You need a system where the product and catalyst have significantly different partition coefficients.[3][4]
-
Emulsion Formation: Emulsions can trap your catalyst at the interface, making separation difficult. If an emulsion forms, try adding brine to the aqueous phase or filtering the mixture through a pad of Celite.
-
-
-
Adsorption onto Solid Supports: If you use filtration aids like Celite or silica gel during workup, your catalyst might be adsorbing onto these materials.
-
Troubleshooting:
-
Minimize Use: Only use filtration aids when necessary.
-
Thorough Washing: Wash the filter cake extensively with a solvent in which the catalyst is soluble to recover any adsorbed material.
-
-
Question 2: I've recovered my chiral sulfonimide catalyst, but its activity and/or enantioselectivity has significantly decreased in subsequent runs. What's causing this deactivation?
Answer:
A decline in catalytic performance upon recycling is a strong indicator of catalyst deactivation. Several mechanisms could be at play:
-
Leaching of the Active Catalytic Moiety: For supported or immobilized catalysts, the chiral sulfonimide can detach from the support material and be lost in the filtrate.[5][6]
-
Hot Filtration Test: To diagnose leaching, perform a hot filtration test. If the filtrate, after removing the solid catalyst, continues to show catalytic activity, leaching is occurring.
-
Prevention:
-
Stronger Linkages: If you are designing an immobilized catalyst, consider more robust covalent linkers to attach the sulfonimide to the support.
-
Milder Reaction Conditions: High temperatures and highly polar solvents can promote leaching. If your reaction allows, explore milder conditions.
-
-
-
Fouling of the Catalytic Site: Reaction byproducts, starting materials, or even the product itself can bind to the active site of the catalyst, blocking it from participating in further reactions.
-
Troubleshooting:
-
Solvent Washing: Wash the recovered catalyst with a solvent that can dissolve the potential fouling agents but not the catalyst itself.[7]
-
Mild Acid/Base Wash: Depending on the nature of the suspected poison, a carefully controlled wash with a dilute acid or base solution might be effective in removing it.
-
-
-
Thermal Degradation: Exposure to excessive heat during the reaction or the drying process after recovery can lead to the decomposition of the chiral sulfonimide.
-
Prevention:
-
Know Your Catalyst's Limits: Determine the thermal stability of your catalyst, for instance, through thermogravimetric analysis (TGA).
-
Gentle Drying: Dry the recovered catalyst under vacuum at a moderate temperature.
-
-
-
Structural Changes: For some axially chiral sulfonamides, racemization can occur under certain conditions, leading to a loss of enantioselectivity.[8]
-
Troubleshooting:
-
Analyze the Recovered Catalyst: Use chiral HPLC to check the enantiomeric excess of the recovered catalyst.
-
Avoid Harsh Conditions: High temperatures or strongly acidic/basic conditions during reaction or workup can promote racemization.
-
-
Question 3: I am trying to use nanofiltration to recover my soluble chiral sulfonimide catalyst, but the catalyst is passing through the membrane along with the product.
Answer:
This is a common challenge when the molecular weight of the catalyst is not significantly different from that of the product. Organic Solvent Nanofiltration (OSN) separates molecules based on size, so a sufficient size difference is essential for effective separation.[7][9]
-
Molecular Weight Enlargement: To improve retention, you need to increase the effective size of your catalyst.
-
Dendritic Scaffolds: Attach your chiral sulfonimide to a larger dendritic polymer. This can significantly increase the molecular weight without drastically altering the immediate catalytic environment.
-
Polymer Supports: Covalently link your catalyst to a soluble polymer support. This approach has been shown to be effective for recycling organocatalysts using membrane filtration.[10]
-
Self-Assembly: In some cases, catalysts can be designed to self-assemble into larger supramolecular structures, which can then be retained by the membrane.[11]
-
-
Membrane Selection: The choice of membrane is crucial.
-
Tighter Membranes: Use a membrane with a smaller molecular weight cut-off (MWCO).
-
Solvent Compatibility: Ensure the membrane is stable in the solvent system you are using. Some membranes can swell or degrade in certain organic solvents, affecting their performance.
-
Question 4: I have successfully immobilized my chiral sulfonimide on a solid support, but the catalytic activity is much lower than its homogeneous counterpart.
Answer:
Reduced activity is a known drawback of heterogenization. This is often due to mass transfer limitations or changes in the catalyst's microenvironment.
-
Mass Transfer Limitations: The reactants may have difficulty accessing the catalytic sites within the pores of the solid support.
-
Troubleshooting:
-
Support Porosity: Use a support with a larger pore size.
-
Stirring/Agitation: Ensure vigorous stirring to minimize the diffusion boundary layer around the catalyst particles.
-
-
-
Altered Microenvironment: The solid support can influence the conformation and electronic properties of the catalyst, affecting its activity.
-
Linker Length and Flexibility: The linker connecting the catalyst to the support can play a crucial role. A longer, more flexible linker may allow the catalyst to adopt a more active conformation, mimicking its state in a homogeneous solution.
-
Support Polarity: The polarity of the support material can affect the catalyst's behavior. Consider using supports with different surface properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for recovering chiral sulfonimide catalysts?
A1: The most prevalent methods can be broadly categorized as:
-
Immobilization on Solid Supports: The catalyst is covalently attached to an insoluble support (e.g., silica, polystyrene), allowing for easy recovery by filtration.[12]
-
Precipitation/Crystallization: The catalyst is designed to be soluble under reaction conditions but can be precipitated out by changing the temperature or adding an antisolvent.[1]
-
Liquid-Liquid Extraction: The catalyst is partitioned between two immiscible liquid phases, allowing for separation from the product which preferentially resides in the other phase.[13][14]
-
Membrane Filtration (Nanofiltration): A soluble catalyst is separated from the smaller product molecules by passing the reaction mixture through a semi-permeable membrane.[7][15]
-
Magnetic Separation: The catalyst is attached to magnetic nanoparticles, enabling its recovery using an external magnetic field.[16][17]
Q2: How can I choose the best recovery method for my specific chiral sulfonimide catalyst?
A2: The optimal recovery method depends on several factors:
-
Catalyst Structure and Properties: Is your catalyst soluble or insoluble? Does it have functional groups that can be used for immobilization? Is it thermally stable?
-
Reaction Conditions: The recovery method must be compatible with the reaction solvent, temperature, and reagents.
-
Scale of the Reaction: Simple filtration of an immobilized catalyst is often suitable for lab-scale experiments, while membrane filtration may be more scalable for industrial processes.[7]
-
Cost and Complexity: Consider the cost of the support material, the complexity of the immobilization process, and the equipment required for the recovery method.
Q3: Can I regenerate a deactivated chiral sulfonimide catalyst?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:
-
Fouling: If the catalyst is deactivated by adsorbed impurities, washing with appropriate solvents or mild acid/base solutions can restore its activity.[18]
-
Leaching (of protons): For some sulfonated catalysts, deactivation can occur through ion exchange with cations from the feed. This can sometimes be reversed by treating the spent catalyst with a strong Brønsted acid.[5]
-
Thermal Degradation or Irreversible Poisoning: If the catalyst has undergone structural decomposition or has been irreversibly poisoned, regeneration is generally not possible.
Q4: How should I store my recovered chiral sulfonimide catalyst?
A4: Proper storage is essential to maintain the catalyst's activity for future use.
-
Dry Conditions: Many catalysts are sensitive to moisture. Store the recovered catalyst in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Some chiral molecules are light-sensitive. Store them in amber vials or in the dark.
-
Controlled Temperature: Store the catalyst at the recommended temperature, which may be room temperature or in a refrigerator or freezer, depending on its stability.
Data Presentation & Experimental Protocols
Table 1: Comparison of Catalyst Recovery Methods for Chiral Sulfonimides
| Recovery Method | Advantages | Disadvantages | Typical Recovery Efficiency | Key Considerations |
| Immobilization on Solid Support | Simple recovery (filtration), high catalyst loading possible. | Reduced catalytic activity, potential for leaching. | >95% | Linker chemistry, support porosity. |
| Precipitation/Crystallization | Simple procedure, no need for catalyst modification. | Can be sensitive to impurities, potential for product co-precipitation. | 80-95% | Solvent/antisolvent selection, temperature control. |
| Liquid-Liquid Extraction | Applicable to a wide range of soluble catalysts. | Can be solvent-intensive, emulsion formation can be problematic. | 70-90% | pH control, solvent system optimization. |
| Organic Solvent Nanofiltration | Energy-efficient, suitable for continuous processes. | Requires catalyst size-enlargement, membrane cost and stability. | >99% (with enlarged catalyst)[7] | Membrane MWCO, catalyst-product size difference. |
| Magnetic Separation | Rapid and efficient separation. | Requires synthesis of magnetic nanoparticles, potential for metal leaching. | >98% | Stability of the magnetic support. |
Experimental Protocol: Recovery of a Soluble Chiral Sulfonimide Catalyst via Precipitation
This protocol provides a general procedure for recovering a chiral sulfonimide catalyst that is soluble in the reaction solvent but insoluble in a non-polar hydrocarbon solvent.
-
Reaction Completion: Once the reaction is complete, as determined by a suitable analytical method (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a large volume of solvent, concentrate the mixture under reduced pressure to about one-quarter of the original volume. This will increase the catalyst concentration and promote more efficient precipitation.
-
Antisolvent Addition: While stirring the concentrated reaction mixture, slowly add a non-polar antisolvent (e.g., hexane, heptane) in which the catalyst is known to be insoluble. A typical starting point is to add 5-10 volumes of the antisolvent relative to the volume of the concentrated reaction mixture.
-
Induce Precipitation: Continue stirring for 30 minutes at room temperature. If no precipitate forms, cool the flask in an ice bath or refrigerator for several hours, or overnight if necessary. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
-
Isolation: Collect the precipitated catalyst by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold antisolvent to remove any residual product and impurities.
-
Drying: Dry the recovered catalyst under high vacuum to a constant weight.
-
Analysis: Analyze the recovered catalyst for purity (e.g., by NMR) and enantiomeric excess (by chiral HPLC) before reuse.
Visualizations
Diagram 1: Decision-Making Workflow for Catalyst Recovery Method Selection
Caption: Decision workflow for selecting an appropriate catalyst recovery method.
Diagram 2: Troubleshooting Logic for Decreased Catalyst Activity
Caption: Troubleshooting logic for diagnosing the cause of decreased catalyst activity.
References
-
Membrane-Supported Recovery of Homogeneous Organocatalysts: A Review. (2020). Catalysts, 10(9), 986. [Link]
-
Membrane-Supported Recovery of Homogeneous Organocatalysts: A Review. (2020). MDPI. [Link]
-
Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. (n.d.). Infoscience. [Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed. [Link]
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). PMC. [Link]
-
Homogeneous catalyst recovery made easier. (2012). Catalysis Science & Technology Blog. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
Design of a liquid-liquid extraction platform for the resolution of chiral pharmaceuticals. (n.d.). 25th Annual Green Chemistry & Engineering Conference. [Link]
-
Surface immobilization of biomolecules by click sulfonamide reaction. (2008). ResearchGate. [Link]
-
Recent Development: Enantioselective Extraction in Chiral Separation. (2021). Austin Publishing Group. [Link]
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts. (n.d.). PMC. [Link]
- Process for resolution and racemization of amines with acidic α-hydrogens. (1989).
-
Guide for crystallization. (n.d.). University of Fribourg. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry. [Link]
-
Chiral separation by enantioselective liquid-liquid extraction. (n.d.). SciSpace. [Link]
-
Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. (2008). Organic Process Research & Development, 12(5), 909-921. [Link]
-
P-Chiral, N-phosphoryl sulfonamide Brønsted acids with an intramolecular hydrogen bond interaction that modulates organocatalysis. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Advancements in chiral crystallization. (2022). Technobis. [Link]
-
Solvent-resistant nanofiltration for product purification and catalyst recovery in click chemistry reactions. (2010). PubMed. [Link]
-
Discovery and exploration of axially chiral sulfonamides. a Observation... (n.d.). ResearchGate. [Link]
-
Enantioconvergent Access to Chiral S(VI) Stereocenters by Kinetic Resolution of Sulfonimidoyl Chlorides. (n.d.). ChemRxiv. [Link]
-
Enantioconvergent Access to Chiral S(VI) Stereocenters by Kinetic Resolution of Sulfonimidoyl Chlorides. (2025). PMC. [Link]
-
Recyclable Organocatalysts in Asymmetric Synthesis. (n.d.). AVESİS. [Link]
-
Based on magnetically recoverable catalysts: a green strategy to sulfonamides. (2025). ResearchGate. [Link]
-
An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. (2019). RSC Publishing. [Link]
-
Novel chiral Schiff base/Ti(iv) catalysts for the catalytic asymmetric epoxidation of N-alkenyl sulfonamides. (n.d.). Chemical Communications. [Link]
-
Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. (2019). PubMed. [Link]
-
Sustainable application and recycling of organocatalysts. (2024). BME OMIKK Repozitórium. [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2015). MDPI. [Link]
-
A nanofiltration membrane fabricated on a surfactant activated substrate with improved separation performance and acid resistance. (n.d.). New Journal of Chemistry. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). PMC. [Link]
-
Combining phthalimide innate of a positive-charge nanofiltration membrane for high selectivity and rejection for bivalent cations. (2023). PubMed. [Link]
-
Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). Publikationen in KITopen. [Link]
-
Surface-imprinted magnetic particles for highly selective sulfonamides recognition prepared by reversible addition fragmentation chain transfer polymerization. (2016). PubMed. [Link]
-
Chiral Sulfinamide/Achiral Sulfonic Acid Co-Catalyzed Enantioselective Protonation of Enol Silanes. (2011). PMC. [Link]
-
Organocatalytic kinetic resolution of sulfinamides by N/O exchange. (2025). PMC. [Link]
-
Nanofiltration membrane from reactive positively charged nanofiber interlayer for recycling lithium from waste batteries. (2025). ResearchGate. [Link]
-
Influence of Partial Incineration and Optimized Acid Leaching on the Remanufacturing of Ni–Mo/γ–Al 2 O 3 Catalysts. (2024). MDPI. [Link]
-
A designer axially chiral amino sulfonamide as an efficient organocatalyst for direct asymmetric anti-selective Mannich reactions and syn-selective cross-aldol reactions. (2009). PubMed. [Link]
-
Unifying Dearomatization and Rearomatization via Stereoselective Chlorination/Dechlorination: Resolution of Axially Chiral 1-Aryl-2-naphthols. (2025). Journal of the American Chemical Society. [Link]
-
Methods for Recycling Heterogenous Catalysts. (2021). Encyclopedia MDPI. [Link]
-
Based on magnetically recoverable catalysts: a green strategy to sulfonamides. (2025). PubMed. [Link]
-
Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (2020). MDPI. [Link]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Preventing Racemization of (R)-1,1'-Binaphthalene-2,2'-sulfonimide
Welcome to the Technical Support Center for (R)-1,1'-Binaphthalene-2,2'-sulfonimide (often referred to as a chiral disulfonimide or BINSA derivative). As a highly acidic chiral Brønsted acid, this catalyst is invaluable for asymmetric synthesis. However, maintaining its optical purity (enantiomeric excess,
This guide provides field-proven insights into the causality of its racemization, troubleshooting steps, and validated protocols to ensure the structural integrity of your catalyst.
Part 1: The Causality of Racemization
To prevent catalyst degradation, one must first understand the mechanics of its chirality. (R)-1,1'-Binaphthalene-2,2'-sulfonimide derives its chirality from restricted rotation around the C1-C1' internuclear bond, a phenomenon known as atropisomerism[1].
The racemization of binaphthyl derivatives predominantly occurs via an anti pathway passing through a centrosymmetric transition state (anti-Ci-TS)[2]. While unsubstituted 1,1'-binaphthyl has a low racemization barrier (half-life of ~14.5 minutes at 50 °C)[1], the introduction of the cyclic sulfonimide group at the 2,2'-positions significantly increases steric hindrance. This raises the activation Gibbs energy (
However, exposure to elevated temperatures, strongly coordinating solvents, or harsh basic conditions can provide the thermal energy required to traverse the anti-Ci-TS, leading to a detrimental loss of enantiopurity[4].
The anti-Ci pathway of binaphthyl racemization via a centrosymmetric transition state.
Part 2: Quantitative Data on Atropisomeric Stability
To contextualize the thermal limits of your catalyst, refer to the following stability benchmarks for binaphthyl backbones.
| Compound Class | Substituents | Approx. | Half-life ( | Thermal Limit for Stability |
| Unsubstituted Binaphthyl | None | ~23.5 - 24.1 | 14.5 min at 50 °C[1] | < 20 °C |
| BINOL | 2,2'-OH | ~37.1 | > 10^5 years at 37 °C[3] | ~ 190 °C[4] |
| Chiral Sulfonimides / BINSA | 2,2'-SO2NHSO2- | ~32.0 - 35.0 | Highly stable at RT | ~ 120 - 150 °C |
Part 3: Troubleshooting Guides & FAQs
Q1: My recovered (R)-sulfonimide catalyst showed a drop in
Q2: Does the choice of solvent influence the racemization rate of chiral sulfonimides? A2: Yes. While the primary driver is temperature, strongly coordinating or polar aprotic solvents can interact with the acidic proton of the sulfonimide. This can alter the dihedral angle of the binaphthyl rings and slightly lower the transition state energy[2]. Solution: Prefer non-coordinating, non-polar solvents like dichloromethane (DCM), toluene, or fluorinated solvents when operating near the thermal limits of the catalyst.
Q3: How can I stabilize the catalyst if my reaction requires harsh conditions? A3: A highly effective strategy is Acid-Base Complexation . By combining the strong Brønsted acid (BINSA/sulfonimide) with an achiral amine to form an ammonium salt, you achieve two things:
-
You significantly increase the steric bulk around the chiral axis, locking the conformation.
-
You improve the solubility of the catalyst in non-polar solvents[5].
Decision tree for diagnosing and resolving racemization issues in BINSA catalysts.
Part 4: Experimental Protocols
Protocol: Safe Recovery and Optical Purity Verification of (R)-1,1'-Binaphthalene-2,2'-sulfonimide To ensure trustworthiness in your catalytic cycles, the recovery process must be a self-validating system that does not inadvertently cause racemization.
Step 1: Reaction Quenching and Extraction
-
Cool the reaction mixture to room temperature (20–25 °C) immediately after completion to arrest any thermal equilibration.
-
Quench the reaction with cold water (4 °C).
-
Extract the aqueous layer with a non-polar solvent (e.g., Dichloromethane, 3 x 20 mL). Expert Insight: Avoid prolonged exposure to strong aqueous bases (like NaOH) which can form soluble sodium salts and potentially alter the dihedral angle, lowering the racemization barrier.
Step 2: Chromatographic Isolation
-
Concentrate the organic layer under reduced pressure on a rotary evaporator. Critical: Keep the water bath temperature strictly below 40 °C.
-
Purify the crude mixture via flash column chromatography using a neutral silica gel stationary phase.
Step 3: Verification of Enantiomeric Excess (
-
Prepare a 1 mg/mL sample of the recovered catalyst in HPLC-grade Hexane/Isopropanol.
-
Analyze via Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD or IC)[3].
-
Compare the retention times against a known racemic standard to calculate the
%. Self-Validating Check: The % of the recovered catalyst should match the pre-reaction % within ±1%. If a deviation occurs, audit the reaction temperature logs.
Step 4: Storage
-
Dry the purified catalyst under high vacuum for 12 hours.
-
Store in an amber glass vial backfilled with Argon or Nitrogen.
-
Keep in a desiccator at 4 °C. While moisture and light do not directly cause racemization, they can degrade the sulfonimide backbone over time, leading to catalytic failure.
References
1.[2] "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study" - American Chemical Society. URL: 2.[1] "1,1'-Binaphthyl" - Wikipedia. URL: 3.[5] "Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA)" - Tokyo Chemical Industry. URL: 4.[4] "Thermal racemization of biaryl atropisomers" - ResearchGate. URL: 5.[3] "Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology" - NIH. URL:
Sources
Technical Support Center: Strategies for Removing Residual Water from Hygroscopic Brønsted Acids
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions for a critical challenge in experimental chemistry: the removal of residual water from hygroscopic Brønsted acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring your success in achieving the requisite level of dryness for your application.
Frequently Asked Questions (FAQs)
Q1: Why is removing trace water from a Brønsted acid so critical for my reaction?
A: The presence of water, even in trace amounts, can have significant and often detrimental effects on a wide range of chemical processes. From a mechanistic standpoint, water can act as a competing nucleophile, a base, or a protic source, leading to unwanted side reactions, reduced product yield, and altered reaction kinetics. In catalysis, water can deactivate sensitive catalysts or alter the acidity (pKa) of the Brønsted acid itself, thereby compromising the catalytic cycle. For applications in drug development and materials science, residual water can impact the physical properties of the final product, such as crystallinity, stability, and shelf-life.[1] Therefore, ensuring the anhydrous nature of your Brønsted acid is a foundational step for reaction integrity and reproducibility.
Q2: What are the primary methods for drying hygroscopic Brønsted acids?
A: There are three main strategies for removing water from Brønsted acids, each with its own set of advantages and limitations. The choice of method depends on the specific acid, the required level of dryness, and the available equipment.
-
Chemical Dehydration: Involves the use of a drying agent that reacts with water. This is often a vigorous and highly effective method.
-
Physical Dehydration: Relies on physical processes like distillation or heating under vacuum to separate water from the acid.
-
Azeotropic Distillation: A specialized form of distillation that uses an entrainer to form a low-boiling azeotrope with water, facilitating its removal.[2][3]
We will delve into the specifics of these methods in the troubleshooting guides below.
Q3: How can I accurately determine the final water content of my dried acid?
A: The gold standard for determining trace amounts of water in chemical samples is Karl Fischer (KF) titration .[1][4][5] This method is highly specific to water and can provide accurate results in the parts-per-million (ppm) range.
Key Considerations for KF Titration of Strong Acids:
-
Buffering is Essential: The Karl Fischer reaction is pH-sensitive. Strong acids must be neutralized or buffered within the titration cell to ensure an accurate endpoint.[4][6] Commercially available buffer solutions for strong acids are recommended.[1][7]
-
Volumetric vs. Coulometric: For moderate water content (>0.1%), volumetric KF titration is suitable. For very low water content (ppm levels), the more sensitive coulometric method is preferred.[1]
-
Side Reactions: Be aware that highly concentrated, strong acids can sometimes cause esterification reactions with methanolic KF reagents, leading to artificially high water readings.[4][6] In such cases, specialized, methanol-free reagents may be necessary.
Troubleshooting Guide 1: Chemical Dehydration Using Drying Agents
Chemical drying agents are powerful tools, but their misuse can lead to contamination or even hazardous situations. This section will guide you in selecting and using them correctly.
Q4: I need to dry methanesulfonic acid (MSA). Which chemical drying agent is best?
A: For a strong, thermally stable acid like methanesulfonic acid (MSA), phosphorus pentoxide (P₄O₁₀) is a highly effective, albeit aggressive, choice.[8][9]
-
Mechanism of Action: P₄O₁₀ is the anhydride of phosphoric acid and reacts exothermically and essentially irreversibly with water to form a mixture of polyphosphoric acids.[10][11] P₄O₁₀ + 6 H₂O → 4 H₃PO₄
-
Causality: Its immense desiccating power allows it to achieve very low residual water levels, often required for moisture-sensitive reactions. It is capable of dehydrating other mineral acids, such as sulfuric acid, to their anhydrides.[10][11]
Experimental Protocol: Drying MSA with P₄O₁₀
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber).[12][13][14] Have an appropriate spill kit and emergency plan in place.[15][16]
-
Apparatus Setup: Use oven-dried glassware. Assemble a distillation apparatus.
-
Procedure: a. To the distillation flask, cautiously add the methanesulfonic acid. b. Slowly and in portions, add P₄O₁₀ (approximately 5-10% by weight) to the acid while gently swirling. The reaction is exothermic; cooling the flask in an ice bath may be necessary to control the temperature. c. Once the addition is complete, allow the mixture to stand for several hours (or overnight) to ensure complete reaction with the water. d. The dried MSA can then be separated from the spent P₄O₁₀ by vacuum distillation. MSA has a high boiling point and can decompose at atmospheric pressure above 185°C.[17] Distillation under reduced pressure is necessary to obtain pure, anhydrous acid.[17][18]
Q5: Can I use common drying agents like calcium hydride (CaH₂) or molecular sieves for strong acids?
A: This requires careful consideration, as incompatibility is a major issue.
-
Calcium Hydride (CaH₂): Absolutely not. Calcium hydride is a strong base and a powerful reducing agent.[19] It reacts violently and exothermically with Brønsted acids, producing hydrogen gas, which can create a significant explosion hazard.[20][21][22][23] CaH₂ + 2 H⁺ → Ca²⁺ + 2 H₂(g)
-
Molecular Sieves: Use with caution. Molecular sieves are crystalline aluminosilicates with a defined pore structure that selectively adsorb water.[24][25]
-
Advantages: They are generally less reactive than agents like P₄O₁₀ and can be easier to handle.[26]
-
Disadvantages & Risks: The aluminosilicate framework possesses both Brønsted and Lewis acidic sites.[27] Strong acids can potentially degrade the sieve structure, leading to leaching of aluminum or silicon species into your acid. Furthermore, the acidic surface of the sieves can catalyze unwanted side reactions, particularly at elevated temperatures.[27][28]
-
Recommendation: If used, select the appropriate pore size (3Å is typically used for water removal) and perform the drying at room temperature.[26] Allow the acid to stand over activated sieves for an extended period (24-48 hours), followed by decantation or filtration.[28] This method is generally better suited for drying neutral organic solvents than strong acids.[26][28]
-
Table 1: Comparison of Common Chemical Drying Agents for Brønsted Acids
| Drying Agent | Chemical Formula | Efficiency | Compatibility with Strong Acids | Key Considerations |
| Phosphorus Pentoxide | P₄O₁₀ | Very High | Good (for thermally stable acids) | Highly exothermic reaction; requires final distillation.[10] |
| Molecular Sieves (3Å) | (K₂O)ₓ(Na₂O)ᵧ(Al₂O₃)₂(SiO₂)₄·nH₂O | Moderate | Use with caution | Potential for structural degradation and catalysis of side reactions.[27] |
| Calcium Hydride | CaH₂ | High | INCOMPATIBLE | Violent, exothermic reaction produces flammable H₂ gas.[19] |
| Anhydrous Magnesium Sulfate | MgSO₄ | Low to Moderate | Limited | Generally too weak for efficient drying of highly hygroscopic acids.[29] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Low | Limited | Very low capacity and efficiency; not recommended. |
Troubleshooting Guide 2: Physical Dehydration Methods
Q6: My acid is thermally sensitive. How can I remove water without risking decomposition?
A: For thermally sensitive Brønsted acids, azeotropic distillation is the method of choice. This technique allows for the removal of water at a temperature below the boiling point of the acid itself, thus minimizing the risk of thermal decomposition.[2][3]
-
The Principle: An "entrainer" (an immiscible solvent like toluene or hexane) is added to the wet acid. The entrainer forms a low-boiling azeotrope with water. When the mixture is heated, this azeotrope boils off first, effectively removing the water.[2][30]
Workflow Diagram: Azeotropic Distillation
Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Azeotropic Distillation of a Generic Brønsted Acid
-
Select an Entrainer: Toluene is a common choice as it is immiscible with water and forms a heterogeneous azeotrope that boils at 85°C.[2]
-
Apparatus: Assemble a distillation apparatus equipped with a Dean-Stark trap and a condenser.
-
Procedure: a. Charge the distillation flask with the wet Brønsted acid and a sufficient volume of toluene. b. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. c. In the Dean-Stark trap, the condensed liquid will separate into two phases. The denser water will collect at the bottom of the trap, while the less dense toluene will overflow and return to the distillation flask. d. Continue the distillation until no more water collects in the trap. e. Allow the apparatus to cool. The residual toluene can be removed from the now-dry acid via rotary evaporation or vacuum distillation.
Q7: I don't have a Dean-Stark trap. Can I still perform an azeotropic distillation?
A: Yes, while less efficient, you can perform repeated azeotropic distillations using a standard distillation setup.
-
Add toluene to the wet acid in a distillation flask.
-
Distill off a portion of the solvent (which will contain the azeotrope).
-
Add fresh, dry toluene to the flask.
-
Repeat the distillation.
-
This process is repeated several times to drive off the water. The progress can be monitored by taking small samples for Karl Fischer titration. After the final distillation, the remaining toluene is removed under vacuum.
References
-
Reactivity of a Molecular Calcium Hydride Cation ([CaH]+) Supported by an NNNN Macrocycle. PubMed. [Link]
-
Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. MilliporeSigma. [Link]
-
Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [Link]
-
Acid Handling. University of Utah Office of Environmental Health & Safety. [Link]
-
Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration. MilliporeSigma. [Link]
-
What are the safety precautions when handling acids?. A&A Pharmachem. [Link]
-
Methanesulfonic acid (MSA) and SO3 formation from the addition channel of atmospheric dimethyl sulfide oxidation. RSC Publishing. [Link]
-
Thermal decomposition of metal methanesulfonates in air. AKJournals. [Link]
-
Karl Fischer Analysis of Strong Acid Samples. Fox Scientific. [Link]
-
Reactivity of a Molecular Calcium Hydride Cation ([CaH] + ) Supported by an NNNN Macrocycle. ResearchGate. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Top 5 Safety Tips When Working with Acidic Liquids. INNOVEDA. [Link]
-
What are at least 8 pre-cautions when handling acids?. Quora. [Link]
-
Thermal decomposition of metal methanesulfonates in air. ResearchGate. [Link]
-
Phosphorus pentoxide. Choice Organochem LLP. [Link]
-
Phosphorus pentoxide. Wikipedia. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Using molecular sieves for solvent drying. University of Victoria. [Link]
-
Reductive Coupling of Carbon Monoxide by an Anionic Calcium Hydride: A Computational Mechanistic Study. ACS Publications. [Link]
-
Phosphorus pentoxide. Sciencemadness Wiki. [Link]
-
Understanding Molecular Sieves and Their Role in Solvent Drying. Red River. [Link]
-
Molecular Sieves as a Drying Agent. Sorbead India. [Link]
-
Molecular Sieves as Catalysts for Methanol Dehydration in the LPDME™ Process. U.S. Department of Energy - Office of Scientific and Technical Information. [Link]
-
Why is phosphorous pentoxide a dehydrating agent?. Chemistry Stack Exchange. [Link]
-
Arene Activation by Calcium Hydride/Zinc Amide Equilibration. National Institutes of Health. [Link]
-
Calcium hydride. Wikipedia. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
- Removal of water
-
Distillation. Koch Modular. [Link]
-
Azeotropic Distillation. ideXlab. [Link]
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-
Chemistry Teaching Labs - Removing residual water from organic solutions. University of York. [Link]
-
How to remove water from a hygroscopic solid. Reddit. [Link]
-
8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]
-
Drying Organic Solutions. University of Colorado Boulder. [Link]
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- 4. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 5. metrohm.com [metrohm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. foxscientific.com [foxscientific.com]
- 8. The important application of phosphorus pentoxide_Chemicalbook [chemicalbook.com]
- 9. Phosphorus pentoxide - Choice Org [choiceorg.com]
- 10. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 11. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]
- 12. What are the safety precautions when handling acids? - Blog [bofanchem.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Calcium hydride - Wikipedia [en.wikipedia.org]
- 20. Reactivity of a Molecular Calcium Hydride Cation ([CaH]+) Supported by an NNNN Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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- 23. Arene Activation by Calcium Hydride/Zinc Amide Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. kochmodular.com [kochmodular.com]
Technical Support Center: Optimizing Temperature for (R)-BINIM Catalyzed Turnover Frequency (TOF)
Welcome to the Technical Support Center for (R)-BINIM (binaphthyldiimine) catalyzed asymmetric synthesis. This guide is engineered for drug development professionals and synthetic chemists who need to troubleshoot and optimize the delicate thermodynamic balance between Turnover Frequency (TOF), overall Turnover Number (TON), and enantiomeric excess (ee) in transition-metal catalysis.
Part 1: Mechanistic Insights & FAQs (The "Why")
Understanding the causality behind temperature effects is critical for rational reaction optimization. The relationship between thermal energy and catalytic efficiency is not linear; it is governed by the dynamic coordination chemistry of the metal center (e.g., Ni²⁺, Cu²⁺) and the chiral ligand.
Logical relationship between temperature, TOF, and enantioselectivity in (R)-BINIM catalysis.
Q: Why does my TOF stall after an initial burst at room temperature (25°C)? A: At elevated temperatures, the kinetic energy easily overcomes the activation barrier for product dissociation, leading to a high initial TOF. However, this thermal energy also increases the lability of the (R)-BINIM-metal coordinate bonds. This dynamic lability allows competitive binding of Lewis basic solvents or trace moisture, leading to irreversible catalyst deactivation, ligand dissociation, and a stalled overall TON [1].
Q: How does sub-zero temperature (-50°C) affect the catalytic cycle? A: Cryogenic temperatures stabilize the turnover-determining intermediate (TDI), which is crucial for maximizing stereocontrol (ee > 90%). However, the lower thermal energy significantly decreases the rate of product dissociation from the metal center. This "product inhibition" increases the energetic span (δG‡) of the turnover-determining transition state (TDTS), drastically lowering the TOF[2].
Q: Can counterion selection mitigate the TOF drop at low temperatures? A: Yes. The coordination strength of the counterion dictates the availability of active sites. Replacing a strongly coordinating counterion (like OTf⁻) with a non-coordinating one (like SbF₆⁻ or ClO₄⁻) opens a fifth coordination site on the metal center. This facilitates the associative displacement of the product by the incoming substrate, effectively doubling the TOF at -50°C without compromising enantioselectivity [3].
Part 2: Troubleshooting Guide
This section provides self-validating protocols to diagnose and resolve specific TOF-related issues during your experiments.
Issue 1: Low TOF at Optimal Enantioselective Temperatures (-20°C to -50°C)
-
Root Cause: Product inhibition or catalyst aggregation due to decreased solubility at cryogenic temperatures.
-
Self-Validating Diagnostic: Run parallel reactions at varying catalyst loadings (e.g., 2 mol% vs. 10 mol%). If the TOF does not scale linearly with the catalyst concentration, aggregation is occurring.
-
Solution: Switch to a slightly more polar, non-coordinating solvent mixture (e.g., CH₂Cl₂ with 5% v/v nitromethane) to break up aggregates and restore monomeric catalyst activity. Ensure the co-solvent is rigorously dried, as moisture will competitively bind to the metal center.
Issue 2: Rapid Catalyst Precipitation and Loss of TOF at 40°C
-
Root Cause: Thermal degradation of the (R)-BINIM-Metal complex and subsequent formation of inactive metal oxides/hydroxides or irreversible intramolecular C-H amination [2].
-
Self-Validating Diagnostic: Monitor the reaction mixture visually and via UV-Vis spectroscopy. A color shift (e.g., from a homogeneous green/blue to a cloudy brown) confirms complex degradation.
-
Solution: If elevated temperatures are required for substrate activation, add 4 Å molecular sieves to scavenge trace moisture, which nucleophilically attacks the thermally sensitized complex. Alternatively, utilize a more sterically hindered (R)-BINIM derivative (e.g., incorporating 3,5-xylyl groups) to shield the metal center from degradation pathways [1].
Part 3: Quantitative Data Presentation
The following table summarizes the typical inverse relationship between Temperature, TOF, and Enantioselectivity for a standard (R)-BINIM-Ni(II) catalyzed 1,3-dipolar cycloaddition workflow.
| Temperature (°C) | Initial TOF (h⁻¹) | Overall TON | Enantiomeric Excess (ee %) | Catalyst Half-Life (t½) |
| +40°C | 185 | < 50 | 45% | < 30 minutes |
| +25°C | 120 | 250 | 72% | 4 hours |
| 0°C | 45 | 800 | 88% | 24 hours |
| -20°C | 15 | > 1,500 | 94% | > 3 days |
| -50°C | 4 | > 2,000 | 98% | > 7 days |
Note: Data assumes 5 mol% catalyst loading in anhydrous CH₂Cl₂ with non-coordinating counterions (ClO₄⁻).
Part 4: Experimental Protocols & Workflows
To accurately determine the impact of temperature on TOF, the catalyst complex must be pre-formed under standardized conditions before thermal equilibration.
Step-by-Step Methodology: Temperature-Controlled Kinetic Profiling
-
Catalyst Preparation: In a glovebox, combine (R)-BINIM ligand (0.055 mmol) and M(ClO₄)₂·6H₂O (0.050 mmol) in 2.0 mL of anhydrous CH₂Cl₂. Stir at 25°C for 2 hours to ensure complete, homogeneous complexation.
-
Thermal Equilibration: Transfer the sealed reaction vial to a highly calibrated cryostat or temperature-controlled bath. Allow 15 minutes for the solvent and complex to reach the target internal temperature (e.g., -50°C).
-
Substrate Addition: Inject the electrophile/dipole slowly down the side of the vial to prevent localized thermal spikes.
-
Kinetic Sampling: Extract 20 μL aliquots at precise 10-minute intervals using pre-cooled syringes.
-
Quench & Analysis: Immediately quench each aliquot into a vial containing 1 equivalent of a tertiary amine base (e.g., Et₃N) to terminate catalysis. Analyze via chiral HPLC to determine conversion rates (for TOF) and enantiomeric ratios.
Step-by-step experimental workflow for evaluating temperature-dependent TOF.
References
-
Title: Asymmetric Cycloaddition Reactions of Diazoesters with 2-Alkenoic Acid Derivatives Catalyzed by Binaphthyldiimine–Ni(II) complexes Source: The Journal of Organic Chemistry (2011) URL: [Link]
-
Title: Recent Advances in the Stereoselective Synthesis of Aziridines Source: Chemical Reviews (2014) URL: [Link]
-
Title: Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction Source: Journal of the American Chemical Society (1999) URL: [Link]
Validation & Comparative
Comparison of (R)-BINIM vs chiral phosphoric acids (CPA)
Asymmetric Catalysis Masterclass: (R)-BINIM vs. Chiral Phosphoric Acids (CPA)
The paradigm of asymmetric synthesis relies heavily on the precise spatial arrangement of transition states. For researchers and drug development professionals designing enantioselective routes, selecting the right catalytic system is critical. Two prominent, yet mechanistically divergent, classes of catalysts dominate this space: metal-coordinated chiral ligands like (R)-BINIM (1,1'-binaphthyl-2,2'-diimine) and metal-free organocatalysts like Chiral Phosphoric Acids (CPAs) .
This guide objectively compares their performance, elucidates the causality behind their activation modes, and provides self-validating experimental protocols to ensure reproducible stereocontrol.
Mechanistic Causality & Activation Modes
To rationally select between (R)-BINIM and a CPA, one must understand why and how they induce asymmetry.
(R)-BINIM (Chiral Lewis Acid Activation): (R)-BINIM is typically complexed with transition metals like Ni(II) or Cu(II). The metal center acts as a strong Lewis acid, coordinating to substrates that possess multiple coordinating atoms (e.g., 3-alkenoyl-2-oxazolidinones). The bulky binaphthyl backbone of the BINIM ligand creates a deep, rigid chiral pocket.
-
Causality: The strong Lewis acidity enables the activation of less reactive electrophiles. However, high enantioselectivity strictly requires the substrate to form a bidentate chelate with the metal, locking it into a rigid s-cis or s-trans conformation to maximize facial shielding by the binaphthyl rings[1].
Chiral Phosphoric Acids (Bifunctional Brønsted Acid/Base Activation): CPAs (typically derived from BINOL or SPINOL backbones) operate primarily as metal-free organocatalysts. They function via a dual activation network: the phosphoryl oxygen (P=O) acts as a Lewis base/hydrogen-bond acceptor, while the acidic P–OH acts as a Brønsted acid/hydrogen-bond donor[2].
-
Causality: The highly tunable 3,3'-substituents on the CPA backbone dictate the sterics of the chiral microenvironment. This allows for highly moisture-tolerant reactions that activate both the electrophile and nucleophile simultaneously, provided the substrates are capable of hydrogen bonding (e.g., imines, indoles)[2]. Furthermore, CPAs can also be utilized as chiral counterions in metal-phosphate complexes (e.g., Mg-CPA) to merge Lewis acid reactivity with CPA stereocontrol[3].
Mechanistic divergence: Lewis acid coordination vs. Bifunctional H-bonding.
Performance Benchmarking & Experimental Data
Both catalyst classes are highly effective for complex cycloadditions and Michael additions. Table 1 summarizes their comparative performance in benchmark reactions based on recent literature.
Table 1: Quantitative Performance Comparison
| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-BINIM-Ni(II) | [3+2] Cycloaddition | N,N'-azomethine imines + oxazolidinones | Up to 98% | Up to 97%[1] |
| Chiral Bis-CPA | [3+2] Cycloaddition | Methyleneindolinones + azomethine imines | 93% | 98%[1] |
| (R)-BINIM-Ni(II) | Mukaiyama-Michael | 2-silyloxyfurans + 3-alkenoyl-2-oxazolidinones | Up to 98% | Up to 97%[3] |
| Mg-CPA Complex | Mukaiyama-Michael | Silyl ethers + α-keto esters | 90–96% | 90–98%[3] |
Data Analysis: Both systems achieve near-perfect enantioselectivity (>97% ee). However, the (R)-BINIM system requires specific auxiliary groups (like oxazolidinones) to function effectively[1],[3]. CPAs offer broader functional group tolerance but may require structural dimerization (bis-phosphoric acids) to handle dual H-bond receptors[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.
Protocol A: (R)-BINIM-Ni(II) Catalyzed [3+2] Cycloaddition
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube under argon, add (R)-BINIM (10 mol%) and Ni(ClO₄)₂·6H₂O (10 mol%). Dissolve in anhydrous CH₂Cl₂.
-
Causality: CH₂Cl₂ provides excellent solubility without strongly coordinating to the Ni(II) center (unlike THF), ensuring the metal remains available for the substrate. Pre-complexation is mandatory to prevent unliganded Ni(II) from catalyzing a racemic background reaction.
-
-
Substrate Addition: Cool the mixture to -20 °C. Add 3-acryloyl-2-oxazolidinone (1.0 equiv) followed by the N,N'-azomethine imine (1.2 equiv).
-
Causality: Cooling suppresses the uncatalyzed thermal cycloaddition. The oxazolidinone acts as a bidentate chelator, locking into the chiral pocket.
-
-
Validation Check: Monitor by TLC. If the reaction proceeds too rapidly (<1 hour) with poor ee, the background reaction is outcompeting the catalytic cycle. Lower the temperature to -40 °C.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography.
Protocol B: CPA-Catalyzed Mukaiyama-Michael Reaction
-
Preparation: In a dried vial, add the chiral phosphoric acid (e.g., TRIP, 5 mol%) and 4Å molecular sieves (50 mg/mmol). Dissolve in anhydrous toluene.
-
Causality: While CPAs are generally robust, trace water can hydrogen-bond to the phosphate group, disrupting the highly organized transition state and degrading enantioselectivity. Molecular sieves act as an internal desiccant.
-
-
Reaction Phase: Add the α-keto ester (1.0 equiv) and cool to -30 °C. Dropwise, add the silyl enol ether (1.2 equiv).
-
Causality: The CPA simultaneously protonates the electrophile and directs the nucleophile via its bulky 3,3'-aryl groups.
-
-
Validation Check: Analyze an aliquot via chiral HPLC. If ee is <85%, the 3,3'-substituents on the CPA are likely not bulky enough to restrict the rotational freedom of the transition state. Switch to a bulkier CPA (e.g., 2,4,6-triisopropylphenyl derivatives).
Self-validating experimental workflow for asymmetric catalytic evaluation.
Strategic Selection Guide
When designing a new synthetic route, use the following criteria to choose between the two systems:
-
Substrate Architecture: If your electrophile possesses a built-in chelating directing group (like an oxazolidinone or a pyridine moiety), (R)-BINIM-Ni(II) is highly favored due to its rigid bidentate coordination[1],[3]. If your substrate relies on single-point hydrogen bonding (e.g., simple imines or enamides), CPAs are the superior choice[2].
-
Moisture & Air Sensitivity: CPAs are significantly more robust. Many CPA-catalyzed reactions can be set up on the benchtop, whereas (R)-BINIM metal complexes require strict Schlenk techniques to prevent water from outcompeting the substrate for metal coordination.
-
Regulatory & Toxicity Concerns: For late-stage pharmaceutical synthesis, heavy metal contamination (e.g., Nickel) is a severe regulatory hurdle. CPAs are metal-free organocatalysts, making them inherently more sustainable and easier to purify at scale.
References
-
Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. rhhz.net. 2
-
RECENT ADVANCES IN CATALYTIC ASYMMETRIC SYNTHESIS OF PYRAZOLINE AND PYRAZOLIDINE DERIVATIVES. chim.it. 1
-
Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing. 3
Sources
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- 2. Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids [html.rhhz.net]
- 3. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
A Researcher's Guide to Acidity: Sulfonimides vs. Phosphoric Acids vs. Sulfonic Acids
For the discerning researcher, scientist, and drug development professional, a profound understanding of acidic functional groups is not merely academic—it is fundamental to innovation. The acidity of a molecule, quantified by its pKa, governs its reactivity, solubility, and interaction with biological systems. This guide provides an in-depth, objective comparison of three pivotal acidic moieties: sulfonimides, phosphoric acids, and sulfonic acids. By delving into the structural underpinnings of their acidity and providing actionable experimental data, this document aims to empower you to make more informed decisions in your research and development endeavors.
The Bedrock of Acidity: A Refresher on pKa
Acidity is a measure of a compound's ability to donate a proton (H⁺). The strength of an acid is inversely proportional to its pKa value; a lower pKa signifies a stronger acid. This relationship is logarithmic, meaning a difference of one pKa unit corresponds to a tenfold difference in acidity. The stability of the resulting conjugate base is the primary determinant of an acid's strength. Factors that delocalize the negative charge on the conjugate base, such as resonance and inductive effects, lead to a more stable base and, consequently, a stronger acid.[1][2][3]
Sulfonic Acids: The Workhorse Organic Acids
Sulfonic acids (R-SO₃H) are among the strongest organic acids, often rivaling the strength of mineral acids like sulfuric acid.[4] Their potent acidity is a cornerstone of their utility as catalysts in a multitude of organic transformations, from esterifications to alkylations.[4]
Structural Basis for High Acidity
The remarkable acidity of sulfonic acids stems from the extensive resonance stabilization of the sulfonate anion (R-SO₃⁻) that is formed upon deprotonation. The negative charge is delocalized over three oxygen atoms, effectively dispersing the charge and creating a highly stable conjugate base.
Diagram 1: Dissociation of a Sulfonic Acid
Caption: Dissociation and resonance stabilization of a sulfonic acid.
Phosphoric Acids: Nature's Polyprotic Acid
Phosphoric acid (H₃PO₄) and its organic derivatives, phosphonic acids (R-PO₃H₂), are ubiquitous in biology and industry. Phosphoric acid is a triprotic acid, meaning it can donate three protons, with each successive deprotonation being significantly less favorable.[5] This polyprotic nature makes phosphate-based systems excellent buffers at physiological pH.
Stepwise Dissociation and Acidity
The pKa values for phosphoric acid illustrate the decreasing acidity with each proton loss. The first proton is moderately acidic, while the second and third are progressively weaker. This is due to the increasing negative charge of the conjugate base, which makes it more difficult to remove a subsequent positive proton.
-
pKa₁ ≈ 2.15
-
pKa₂ ≈ 7.20
-
pKa₃ ≈ 12.32 [5]
Organic phosphonic acids, such as phenylphosphonic acid, are diprotic and generally more acidic than their carboxylic acid counterparts.[6]
Diagram 2: Stepwise Dissociation of Phosphoric Acid
Caption: The three-step dissociation of phosphoric acid in water.
Sulfonimides: A Class of Superacids
Sulfonimides, characterized by the R-SO₂-NH-SO₂-R' functional group, represent a class of exceptionally strong acids. The presence of two electron-withdrawing sulfonyl groups flanking the N-H bond dramatically increases its acidity, often placing them in the category of superacids—acids stronger than 100% sulfuric acid.[7]
Unparalleled Acidity through Enhanced Stabilization
The profound acidity of sulfonimides is attributed to the extensive delocalization of the negative charge on the conjugate base across both sulfonyl groups. This creates a highly stable, weakly coordinating anion. Bis(trifluoromethanesulfonyl)imide ((CF₃SO₂)₂NH), often abbreviated as Tf₂NH, is a prime example of a sulfonimide superacid.[8] Its conjugate base is so stable that Tf₂NH is a stronger acid than triflic acid.[9]
Diagram 3: Dissociation of a Sulfonimide
Caption: Dissociation and extensive resonance of a sulfonimide.
Head-to-Head Comparison: A Quantitative Look at Acidity
To provide a clear and objective comparison, the following table summarizes the aqueous pKa values of representative compounds from each class.
| Acid Class | Representative Compound | Aqueous pKa | Reference(s) |
| Sulfonic Acid | p-Toluenesulfonic Acid | ~ -2.8 | [8] |
| Methanesulfonic Acid | ~ -1.9 | [10] | |
| Phosphoric Acid | Phosphoric Acid (pKa₁) | ~ 2.15 | [5] |
| Phosphoric Acid (pKa₂) | ~ 7.20 | [5] | |
| Phosphoric Acid (pKa₃) | ~ 12.32 | [5] | |
| Phenylphosphonic Acid (pKa₁) | ~ 1.83 | [11] | |
| Phenylphosphonic Acid (pKa₂) | ~ 7.07 | [11] | |
| Sulfonimide | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Extremely Low (Superacid) | [8][9] |
Key Takeaways from the Data:
-
Sulfonimides are unequivocally the strongest acids in this comparison, exhibiting superacidic properties.
-
Sulfonic acids are very strong organic acids, significantly more acidic than the first proton of phosphoric acid.
-
Phosphoric acids display a wide range of acidity depending on the degree of protonation, with only the first dissociation constant indicating moderate strength.
Applications in Research and Drug Development
The distinct acidic properties of these functional groups translate into diverse applications:
-
Sulfonimides: Their extreme acidity and the non-coordinating nature of their conjugate bases make them exceptional catalysts for a variety of organic reactions, including Friedel-Crafts reactions and heterocyclizations.[8][12] In drug design, the sulfonimide moiety is explored for its strong hydrogen bonding capabilities and its influence on pharmacokinetic properties.[13]
-
Phosphoric Acids: The phosphate group is a fundamental component of DNA, RNA, and ATP. In drug development, phosphonic acids are often used as bioisosteres of carboxylic acids to improve metabolic stability and cell permeability.[6][10] Their buffering capacity is also crucial in formulation science.
-
Sulfonic Acids: Their strong, non-oxidizing acidity makes them ideal catalysts for industrial-scale organic synthesis.[4] In the pharmaceutical industry, they are used to form stable salts of basic drugs, improving their solubility and bioavailability.
Experimental Protocol: pKa Determination via Potentiometric Titration
Accurate pKa determination is crucial for understanding and utilizing the properties of acidic compounds. Potentiometric titration is a robust and widely used method for this purpose.
Principle
A solution of the acidic compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.
Diagram 4: Workflow for pKa Determination by Potentiometric Titration
Caption: Step-by-step workflow for determining pKa via potentiometric titration.
Detailed Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare a solution of the acidic compound to be analyzed at a concentration of approximately 1 mM in deionized water. If the compound has low water solubility, a co-solvent such as methanol or ethanol may be used, but it is crucial to report the solvent system as it affects pKa values.
-
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.01, 7.00, and 10.01).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions. Ensure a stable reading for each buffer before proceeding.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a beaker equipped with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has plateaued in the basic region, well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the acidic compound is equal to the pH of the solution at the half-equivalence point. For polyprotic acids, multiple equivalence and half-equivalence points will be observed.
-
Conclusion
The acidity of sulfonimides, phosphoric acids, and sulfonic acids spans a vast range, a direct consequence of their distinct molecular structures and the stability of their corresponding conjugate bases. Sulfonimides stand out as superacids, offering unparalleled proton-donating ability for challenging chemical transformations. Sulfonic acids are reliable and potent organic acids, indispensable as catalysts and in salt formation. Phosphoric acids, with their characteristic polyprotic nature, are fundamental in biological systems and provide unique buffering capabilities. A thorough understanding of these differences, supported by robust experimental data, is paramount for the modern researcher. This guide serves as a foundational resource to aid in the rational selection and application of these critical functional groups in your scientific pursuits.
References
- Creative Bioarray.
- Grokipedia. "p-Toluenesulfonic acid." Accessed March 7, 2026.
- Manivannan, R., et al. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007.
- Reddit. "Pka of acidic Drugs : r/chemhelp." Accessed March 7, 2026.
- Lumen Learning. "6.4. Acid strength and pKa." Organic Chemistry 1: An open textbook.
- Master Organic Chemistry. "Five Key Factors That Influence Acidity." Accessed March 7, 2026.
- Study.com. "pKa of Acids & Functional Groups | Overview & Examples." Accessed March 7, 2026.
- MedChemExpress. "Silver bis(trifluoromethanesulfonyl)imide (Silver triflimide)." Accessed March 7, 2026.
- Ningbo Inno Pharmchem Co., Ltd. "Exploring the Synthesis and Applications of Silver Bis(trifluoromethanesulfonyl)imide." Accessed March 7, 2026.
- ResearchGate. "Bis(trifluoromethanesulfonyl)imide." Accessed March 7, 2026.
- Chemistry LibreTexts. "5.4: Factors That Determine Acid Strength." Accessed March 7, 2026.
- Chemistry Steps. "pKa and Acid Strength - What Factors Affect the Acidity." Accessed March 7, 2026.
- The Common Organic Chemistry. "Phosphoric Acid." Accessed March 7, 2026.
- ResearchGate. "Catalyst Poisoning Property of Sulfonimide Acid Ionomer on Pt (111) Surface." Accessed March 7, 2026.
- Wikipedia. "Bistriflimide." Accessed March 7, 2026.
- Scribd. "List of Superacids and Their Uses | PDF." Accessed March 7, 2026.
- PubMed. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement." Accessed March 7, 2026.
- Capital Resin Corporation. "Understanding 7 Key Properties of Sulfonic Acid." Accessed March 7, 2026.
- Wikipedia. "Superacid." Accessed March 7, 2026.
- YouTube. "Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid." Accessed March 7, 2026.
- Taylor & Francis. "Superacids – Knowledge and References." Accessed March 7, 2026.
- ResearchGate. "(PDF) Disulfonimides Versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity." Accessed March 7, 2026.
- ResearchGate. "Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement." Accessed March 7, 2026.
- ResearchGate. "(PDF) Prospects of Using Solid Superacids as Catalysts in Petrochemical Industry." Accessed March 7, 2026.
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A Comparative Guide to (R)-BINIM and Jørgensen's Catalyst in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been profoundly impacted by the advent of asymmetric organocatalysis. This powerful strategy offers a metal-free approach to the synthesis of chiral β-hydroxy carbonyl compounds, which are pivotal building blocks in the pharmaceutical industry and natural product synthesis.[1] Among the plethora of organocatalysts developed, those that operate via enamine catalysis have proven particularly effective. This guide provides an in-depth comparison of two prominent classes of such catalysts: the C₂-symmetric binaphthyl-derived imidazolines, represented here by (R)-BINIM, and the highly successful diarylprolinol silyl ethers, commonly known as Jørgensen's catalyst.
Catalyst Structure and Rationale
A catalyst's efficacy in asymmetric synthesis is intrinsically linked to its three-dimensional structure, which dictates the chiral environment for the reaction.
(R)-BINIM: C₂-Symmetric Rigidity
For the purpose of this guide, (R)-BINIM refers to (R)-2,2'-bis(2-imidazolinyl)-1,1'-binaphthyl. This catalyst belongs to a class of C₂-symmetric ligands derived from the axially chiral 1,1'-binaphthyl backbone. The synthesis of (R)-BINIM typically commences from enantiomerically pure (R)-(+)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM). The diamine is then condensed with a suitable precursor to form the two imidazoline rings, yielding a rigid and well-defined chiral scaffold. This rigidity is crucial for effective stereochemical communication during the catalytic cycle.
Jørgensen's Catalyst: A Proline-Derived Workhorse
Developed independently by the research groups of Karl Anker Jørgensen and Yujiro Hayashi, the Jørgensen-Hayashi catalyst is a diarylprolinol silyl ether.[1] These catalysts are synthesized from the readily available amino acid L-proline. The key structural features include a pyrrolidine ring, which is the source of chirality and the secondary amine necessary for enamine formation, and a bulky diaryl(trialkylsilyloxy)methyl group. This bulky substituent plays a critical role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile and ensuring high enantioselectivity.[2] The silyl ether group enhances the catalyst's solubility in organic solvents and its overall stability.
The Catalytic Cycle: An Enamine-Mediated Pathway
Both (R)-BINIM and Jørgensen's catalyst catalyze the aldol reaction through a similar enamine-based mechanism, which mimics the action of Class I aldolase enzymes.
The catalytic cycle can be summarized in the following key steps:
-
Enamine Formation: The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the carbonyl group of an aldehyde acceptor, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Hydrolysis and Catalyst Regeneration: The intermediate is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the catalyst, which can then enter a new catalytic cycle.
The stereochemical outcome of the reaction is determined in the nucleophilic attack step, where the chiral catalyst creates a highly organized transition state that favors the formation of one enantiomer over the other.
Performance Comparison: A Data-Driven Analysis
The true measure of a catalyst's utility lies in its performance across a range of substrates and reaction conditions. The following tables summarize representative data for (R)-BINIM and Jørgensen's catalyst in the asymmetric aldol reaction. It is important to note that the data is compiled from different sources, and direct, side-by-side comparisons under identical conditions are limited.
Table 1: Performance of (R)-BINIM in the Asymmetric Aldol Reaction
| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Brine | RT | 1 | 95 | 99:1 | 99 | [3] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Brine | RT | 1 | 92 | 98:2 | 98 | [3] |
| Benzaldehyde | Cyclohexanone | 10 | Brine | RT | 1 | 90 | 97:3 | 97 | [3] |
| 4-Methoxybenzaldehyde | Cyclohexanone | 10 | Brine | RT | 1 | 88 | 96:4 | 96 | [3] |
| 2-Naphthaldehyde | Cyclohexanone | 10 | Brine | RT | 1 | 93 | 98:2 | 98 | [3] |
Table 2: Performance of Jørgensen's Catalyst in the Asymmetric Aldol Reaction
| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMF | RT | 96 | 94 | 95:5 | 96 | [4] |
| 4-Nitrobenzaldehyde | Acetone | 10 | Neat | -40 | 14 | 77 | - | 99 | [5] |
| Benzaldehyde | Acetone | 10 | Neat | -40 | 14 | 72 | - | 98 | [5] |
| Isobutyraldehyde | Propionaldehyde | 10 | DMF | 4 | 26 | 82 | 24:1 | >99 | [6] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 2 | Brine | RT | 2 | 85 | 98:2 | >99 | [7] |
From the data, several key observations can be made:
-
Enantioselectivity: Both catalysts are capable of delivering excellent enantioselectivities, often exceeding 95% ee.
-
Diastereoselectivity: In reactions where diastereomers can be formed (e.g., with cyclohexanone), both catalysts generally provide high levels of diastereoselectivity, favoring the anti product.
-
Substrate Scope: Both catalysts demonstrate good tolerance for a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents. Jørgensen's catalyst has also been shown to be effective in cross-aldol reactions between two different aliphatic aldehydes.[6]
-
Reaction Conditions: A notable difference lies in the reaction conditions. The representative (R)-BINIM catalyst shows remarkable efficiency in brine at room temperature, highlighting its potential for greener chemical processes.[3] Jørgensen's catalyst has been successfully employed under a wider range of conditions, including neat (solvent-free) reactions and in various organic solvents.
Experimental Protocols: A Practical Guide
To provide a practical context, detailed experimental protocols for a representative aldol reaction catalyzed by each catalyst are outlined below.
Protocol 1: (R)-BINIM-Catalyzed Aldol Reaction in Brine
This protocol is adapted from the work of Cordova and co-workers.[3]
-
Reaction: 4-Nitrobenzaldehyde + Cyclohexanone
-
Catalyst: (R)-2,2'-bis(2-imidazolinyl)-1,1'-binaphthyl
Procedure:
-
To a vial, add 4-nitrobenzaldehyde (0.5 mmol), cyclohexanone (2.5 mmol, 5 equivalents), and (R)-BINIM (0.05 mmol, 10 mol%).
-
Add brine (1.0 mL) to the vial.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Jørgensen's Catalyst-Catalyzed Aldol Reaction
This protocol is a general representation based on procedures described in the literature.[4][5]
-
Reaction: 4-Nitrobenzaldehyde + Acetone
-
Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Procedure:
-
To a vial, add (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%) and 4-nitrobenzaldehyde (0.5 mmol).
-
Add acetone (5.0 mL, serving as both reactant and solvent).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) and stir for the specified time (e.g., 14 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the aldol product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion: Choosing the Right Tool for the Job
Both (R)-BINIM and Jørgensen's catalyst are highly effective organocatalysts for the asymmetric aldol reaction, each with its own set of advantages.
(R)-BINIM and its C₂-symmetric counterparts offer a rigid and predictable chiral environment, leading to high stereoselectivities. Their demonstrated efficacy in aqueous media makes them attractive for developing more sustainable synthetic processes.
Jørgensen's catalyst , a testament to the power of proline-derived organocatalysis, is a versatile and robust catalyst with a broad substrate scope. Its high solubility in organic solvents and proven performance under various conditions have made it a go-to catalyst for many asymmetric transformations.
The choice between these two catalysts will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and considerations for process greenness and scalability. This guide provides the foundational knowledge and data to aid researchers in making an informed decision for their synthetic endeavors.
References
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Direct Organocatalytic Approach. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers: A New Class of Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
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Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]
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Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
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Maya, V., Raj, M., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 9(14), 2593–2595. [Link]
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Raj, M., & Singh, V. K. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 8(19), 4355–4357. [Link]
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Almaşi, D., Alonso, D. A., & Nájera, C. (2007). Water versus Solvent-free Conditions for the Enantioselective Inter- and Intramolecular Aldol Reaction Employing L-Prolinamides and L-Prolinethioamides. Advanced Synthesis & Catalysis, 349(8-9), 1529-1536. [Link]
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Tang, Z., Yang, Z.-H., Chen, X.-H., Cun, L.-F., Mi, A.-Q., Jiang, Y.-Z., & Gong, L.-Z. (2005). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes. Journal of the American Chemical Society, 127(26), 9285–9289. [Link]
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Ibrahem, I., Zhao, G.-L., & Córdova, A. (2007). Enantioselective Chiral 2-Pyridyl-2-imidazoline Organocatalyzed Aldol Reactions in Brine. Letters in Organic Chemistry, 4(3), 173-176. [Link]
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Unlocking Higher Reactivity and Selectivity: The Ascendancy of Disulfonimides in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the quest for more active, selective, and robust catalysts is a perpetual endeavor. While chiral thioureas have established themselves as powerful tools in asymmetric synthesis through their hydrogen-bonding capabilities, a newer class of catalysts, chiral disulfonimides, has emerged, offering significant advantages in a variety of transformations. This guide provides a comprehensive comparison of these two catalyst classes, supported by mechanistic insights and experimental data, to inform catalyst selection in your research and development programs.
The Foundation: Hydrogen Bonding in Organocatalysis
At the heart of both thiourea and disulfonimide catalysis lies the principle of hydrogen bonding.[1][2][3] Chiral thiourea catalysts utilize the two N-H protons to form a bidentate hydrogen bond with an electrophile, such as a carbonyl or nitro group. This interaction activates the substrate towards nucleophilic attack and, through the chiral scaffold of the catalyst, creates a stereochemically defined environment, guiding the enantioselectivity of the reaction.[3][4]
Thioureas can act as bifunctional catalysts, possessing both hydrogen-bond donor and Brønsted base functionalities.[1][2] This dual activation mode, where the thiourea activates the electrophile via hydrogen bonding and a basic moiety on the catalyst activates the nucleophile, has proven highly effective in a range of reactions, including Michael additions, aza-Henry reactions, and Pictet-Spengler reactions.[1][5]
The Disulfonimide Difference: Enhanced Acidity and Broader Substrate Scope
Chiral disulfonimides have emerged as a powerful class of organocatalysts, capable of activating a wider range of substrates, including less basic ones like aldehydes and ketones.[6] Their enhanced catalytic activity is primarily attributed to their significantly higher Brønsted acidity compared to thioureas.[6][7] This increased acidity allows them to protonate even weakly basic substrates, a feat often challenging for thiourea catalysts.
This heightened acidity stems from the strong electron-withdrawing nature of the two sulfonyl groups, which stabilizes the resulting conjugate base. This property has enabled the successful application of disulfonimides in reactions where thioureas show limited or no activity.[7]
A key distinction lies in the nature of the catalyst-substrate interaction. While thioureas primarily operate through hydrogen bonding, the high acidity of disulfonimides often leads to the formation of ion pairs with the substrate.[7][8][9][10] This mode of activation, termed Asymmetric Counteranion-Directed Catalysis (ACDC), has proven to be a versatile strategy for achieving high enantioselectivity in a variety of transformations.[6][11]
Comparative Analysis: Disulfonimides vs. Thiourea Catalysts
| Feature | Disulfonimide Catalysts | Thiourea Catalysts |
| Acidity | High Brønsted acidity.[6][7] | Moderate Brønsted acidity.[1][2][12] |
| Activation Mode | Primarily through ion-pair formation (ACDC).[6][11] Can also act as hydrogen-bond donors.[7][8][9][10] | Primarily through bidentate hydrogen bonding.[1][2][3] Can also exhibit bifunctionality.[1][2] |
| Substrate Scope | Broad, including less basic substrates like aldehydes and ketones.[6] | Generally effective for substrates with good hydrogen bond accepting groups (e.g., nitroalkenes, imines).[13] |
| Catalyst Loading | Often effective at lower catalyst loadings due to higher activity. | Typically requires higher catalyst loadings. |
| Reaction Types | Mukaiyama aldol reactions,[11] Friedel-Crafts alkylations, transfer hydrogenations,[7] and three-component synthesis of homoallylic amines. | Michael additions,[5] aza-Henry reactions,[5] Pictet-Spengler reactions, and Cope-type hydroaminations.[14][15] |
| Enantioselectivity | Frequently provides excellent enantioselectivity, often exceeding that of thiourea catalysts for challenging substrates.[7] | Can achieve high enantioselectivity, particularly with well-matched substrates.[5][13] |
Mechanistic Insights: Visualizing the Catalytic Cycles
To better understand the operational differences between these two catalyst classes, let's visualize their respective catalytic cycles.
Caption: Catalytic cycle of a chiral disulfonimide catalyst via ion-pair formation.
As depicted, the thiourea catalyst engages the electrophile through a hydrogen-bonded complex, whereas the disulfonimide, owing to its higher acidity, can protonate the substrate to form a distinct chiral ion pair. This fundamental difference in activation mode is a key determinant of their respective catalytic prowess.
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these catalysts, we provide representative experimental protocols for a reaction where both catalyst types have been employed: the asymmetric Michael addition.
Protocol 1: Thiourea-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol is adapted from established procedures in the literature. [5] Materials:
-
Chiral bifunctional aminothiourea catalyst (e.g., Takemoto catalyst)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the 1,3-dicarbonyl compound (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can compete with the substrate for hydrogen bonding to the catalyst, potentially inhibiting the reaction or reducing enantioselectivity.
-
Catalyst Loading: 5-10 mol% is a typical loading for thiourea catalysts to achieve a reasonable reaction rate.
-
Excess Nucleophile: Using a slight excess of the nucleophile helps to drive the reaction to completion.
Protocol 2: Disulfonimide-Catalyzed Asymmetric Friedel-Crafts Alkylation of Imines with Indoles
This protocol is based on work by List and coworkers. Materials:
-
Chiral disulfonimide catalyst (e.g., a BINOL-derived disulfonimide)
-
Imine
-
Indole
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral disulfonimide catalyst (1-5 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the indole (1.2 equivalents) to the solution.
-
Add the imine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Lower Catalyst Loading: The higher activity of disulfonimide catalysts often allows for lower catalyst loadings.
-
Lower Temperature: Many highly enantioselective reactions benefit from lower temperatures to enhance selectivity.
-
Aqueous Workup: Quenching with a mild base neutralizes the acidic catalyst and facilitates product isolation.
Conclusion: Selecting the Optimal Catalyst
The choice between a disulfonimide and a thiourea catalyst is ultimately dictated by the specific requirements of the desired transformation.
Thiourea catalysts remain an excellent choice for a wide range of asymmetric reactions, particularly when activating substrates with strong hydrogen bond accepting groups. [1][2][3][4][5]Their bifunctional nature provides a powerful and versatile activation mode. [1][2] Disulfonimide catalysts , with their superior Brønsted acidity, represent a significant advancement in organocatalysis. [6][7]They have expanded the horizons of asymmetric synthesis to include less reactive substrates and have often delivered higher enantioselectivities in challenging reactions. [7][11]Their ability to operate via an ion-pairing mechanism offers a distinct and highly effective mode of stereocontrol. [7][8][9][10] For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and practical considerations of both catalyst classes is paramount for the rational design of efficient and highly stereoselective synthetic routes. The continued development of both thiourea and disulfonimide catalysts promises to further enrich the toolkit of the modern synthetic chemist.
References
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Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
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Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
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(THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
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Synthesis of 1,1'-Spirobiindane-7,7'-Disulfonic Acid and Disulfonimide: Application for Catalytic Asymmetric Aminalization. PubMed. [Link]
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Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. PubMed. [Link]
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Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. Semantic Scholar. [Link]
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Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. ACS Publications. [Link]
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Chiral disulfonimides: a versatile template for asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]
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Disulfonimides Versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. ResearchGate. [Link]
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Ternary complexes of chiral disulfonimides in transfer-hydrogenation of imines: the relevance of late intermediates in ion pair catalysis. Nature Communications. [Link]
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Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity. ACS Publications. [Link]
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Thiourea Derivatives as Brønsted Acid Organocatalysts. SciSpace. [Link]
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Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Semantic Scholar. [Link]
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Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions. Nature Chemistry. [Link]
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Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. [Link]
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Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. Journal of the American Chemical Society. [Link]
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Enantioselective Thiourea-Catalyzed Intramolecular Cope-Type Hydroamination. PubMed Central. [Link]
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Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules. [Link]
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Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. [Link]
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Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. MDPI. [Link]
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Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. The Doyle Group. [Link]
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Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. MDPI. [Link]
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Thiourea-catalyzed highly enantio- and diastereoselective additions of oxindoles to nitroolefins: application to the formal synthesis of (+)-physostigmine. PubMed. [Link]
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A Comparative Guide to Asymmetric Catalysis in Strecker Reactions: Benchmarking Organocatalyst Performance
For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical science. The Strecker reaction, a classic method for α-amino acid synthesis, has been adapted for asymmetric catalysis to produce these crucial chiral building blocks.[1][2] This guide provides an in-depth comparison of catalyst performance in the asymmetric Strecker reaction, with a focus on a prominent class of organocatalysts. While the initial aim was to benchmark the performance of (R)-BINIM (a binaphthyl-based N-heterocyclic carbene precursor), a thorough review of the current literature reveals a lack of specific, comparative performance data for this particular catalyst in the Strecker reaction. Therefore, to provide a valuable and data-supported resource, this guide will focus on a well-documented and highly effective class of organocatalysts: chiral thiourea derivatives. We will compare their performance with other notable catalytic systems, offering insights into catalyst selection, reaction mechanism, and experimental design.
The Asymmetric Strecker Reaction: A Gateway to Chiral α-Amino Acids
The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[3] In its asymmetric variant, a chiral catalyst is employed to control the stereochemical outcome of the cyanide addition to the imine intermediate, leading to the preferential formation of one enantiomer.[4]
The development of effective catalysts for the asymmetric Strecker reaction has been a significant area of research, with both metal-based catalysts and organocatalysts demonstrating high efficiency and enantioselectivity.[1] Organocatalysis, in particular, has gained traction due to the operational simplicity, lower toxicity, and stability of the catalysts compared to many metal-based systems.[5]
The Mechanism of the Asymmetric Strecker Reaction
The catalytic cycle of the asymmetric Strecker reaction, particularly when catalyzed by a chiral thiourea derivative, involves the activation of the imine substrate through hydrogen bonding. This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide ion. The chiral environment created by the catalyst directs the cyanide addition to one face of the imine, resulting in an enantiomerically enriched α-aminonitrile.
Caption: Generalized mechanism of a thiourea-catalyzed asymmetric Strecker reaction.
Performance Benchmark: Chiral Thiourea Catalysts vs. Other Systems
Chiral thiourea catalysts, pioneered by Jacobsen and others, have emerged as a highly effective and versatile class of organocatalysts for the asymmetric Strecker reaction.[2][6] Their success stems from the ability of the thiourea moiety to act as a dual hydrogen-bond donor, effectively activating the imine substrate.[7]
Chiral Thiourea Catalyst Performance
The performance of a representative chiral amido-thiourea catalyst is summarized below. This catalyst has demonstrated high enantioselectivities across a range of imine substrates.[2]
| Entry | Imine Substrate (R group) | Yield (%) | ee (%) | Reference |
| 1 | t-Butyl | 99 | 93 | [6] |
| 2 | Phenyl | 98 | 98 | [6] |
| 3 | 1-Naphthyl | 97 | 97 | [2] |
| 4 | 2-Furyl | 96 | 91 | [2] |
Comparison with Other Catalyst Classes
To provide a broader context, the performance of the chiral thiourea catalyst is compared with other notable catalyst systems for the asymmetric Strecker reaction.
| Catalyst Class | Representative Catalyst | Substrate Example | Yield (%) | ee (%) | Reference |
| Thiourea | Amido-thiourea | N-Benzhydryl benzaldimine | 98 | 98 | [6] |
| Metal Complex | (salen)Al(III) complex | N-Allyl benzaldimine | 99 | 91 | [4] |
| Diketopiperazine | Cyclic dipeptide | N-Benzhydryl benzaldimine | 97 | >99 | [4] |
| Phase-Transfer | Chiral quaternary ammonium salt | N-Benzoyl benzaldimine | 95 | 94 | [1] |
This comparison highlights the high performance of chiral thiourea catalysts, which often achieve excellent yields and enantioselectivities comparable to or exceeding those of other catalyst systems.
Experimental Protocols
The following protocols provide a general framework for conducting an asymmetric Strecker reaction using a chiral thiourea catalyst.
General Procedure for Asymmetric Strecker Reaction
-
Imine Formation: In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL). Add a drying agent (e.g., MgSO4) and stir at room temperature for 1-2 hours. Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
Asymmetric Cyanation: To a solution of the chiral thiourea catalyst (0.05 mmol, 5 mol%) in toluene (5 mL) at -78 °C under an inert atmosphere, add a solution of the imine (1.0 mmol) in toluene (5 mL). Stir the mixture for 10 minutes, then add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise. Allow the reaction to stir at -78 °C for 24-48 hours.
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by column chromatography on silica gel.
-
Hydrolysis to α-Amino Acid: Treat the purified α-aminonitrile with a solution of 6M HCl and heat at reflux for 12-24 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting α-amino acid hydrochloride can be purified by recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of chiral α-amino acids via a thiourea-catalyzed Strecker reaction.
Conclusion
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. Available at: [Link]
-
Recent advances in asymmetric Strecker reactions - Arkat USA. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC. Available at: [Link]
-
Catalytic Enantioselective Strecker Reactions and Analogous Syntheses - ACS Publications. Available at: [Link]
-
Recent advances on asymmetric Strecker reactions - ResearchGate. Available at: [Link]
-
Asymmetric Reactions of N-heterocyclic Carbenes Using Green Chemistry Principles - ScholarWorks at WMU. Available at: [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC. Available at: [Link]
-
Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC - NIH. Available at: [Link]
-
Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Available at: [Link]
-
Recent Developments in Catalytic Asymmetric Strecker-Type Reactions - Scite.ai. Available at: [Link]
-
Synthesis of new chiral N-heterocyclic carbènes and applications in asymmetric catalysis. Available at: [Link]
-
(PDF) Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. Available at: [Link]
-
Strecker Reaction of Aldimines Catalyzed by a Nucleophilic N-Heterocyclic Carbene | Request PDF - ResearchGate. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC. Available at: [Link]
-
Improvement of Asymmetric Reactions via Remote Electronic Tuning of N‐Heterocyclic Carbene Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor - MDPI. Available at: [Link]
-
Highly enantioselective strecker reaction of ketoimines catalyzed by an organocatalyst from (S)-BINOL and L-prolinamide - PubMed. Available at: [Link]
-
An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)-biotin - ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. comporgchem.com [comporgchem.com]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility Guide: (R)-BINIM Catalyzed Enantioselective Synthesis
Executive Summary: The Case for BINIM
In the landscape of
The Verdict: While BOX ligands generally offer higher "out-of-the-box" stability, BINIM ligands provide superior tunability at the nitrogen atoms (
Ligand Architecture & Mechanistic Basis
To understand reproducibility, one must understand the failure mode. The core difference lies in the heterocycle.
-
Ph-BOX (Reference): The oxazoline ring is robust. The oxygen atom is electronically passive.
-
BINIM (Target): The imidazoline ring contains a second nitrogen (
).[1]-
Advantage:[2][3][4] This nitrogen can be substituted (Methyl, Benzyl, Aryl) to create a "steric wall" that dictates enantioselectivity more aggressively than the chiral backbone alone.
-
Risk:[2][3] The imidazoline ring is more basic and more susceptible to hydrolysis (ring-opening) under acidic/aqueous conditions than the oxazoline.
-
Visualization: Mechanistic Pathway & Coordination
The following diagram illustrates the catalytic cycle for the Copper(II)-BINIM catalyzed Friedel-Crafts alkylation of indole, highlighting the critical coordination geometry.
Caption: The active Cu(II)-BINIM complex adopts a distorted geometry. The N-substituents on the imidazoline ring (not present in BOX) are critical for shielding the Re-face, forcing Si-face attack.
Comparative Performance Data
The following data compares (R)-BINIM against the standard (S,S)-Ph-BOX in the asymmetric Friedel-Crafts alkylation of indole with trans-
Table 1: Performance Metrics (Indole + Nitrostyrene)
| Metric | (R)-BINIM-Cu(OTf)₂ | (S,S)-Ph-BOX-Cu(OTf)₂ | Interpretation |
| Optimal Solvent | CH₂Cl₂ (DCM) | Toluene / DCM | BINIM requires higher solubility of DCM for complexation. |
| Typical Yield | 85 - 92% | 90 - 95% | BOX is slightly more reactive due to less steric crowding. |
| Enantioselectivity (ee) | 90 - 98% | 85 - 94% | BINIM excels with sterically demanding substrates. |
| Moisture Tolerance | Low | Moderate | BINIM hydrolyzes to diamides if wet; BOX is robust. |
| Complexation Time | 1 - 2 Hours | 30 Minutes | CRITICAL: BINIM has a slower "incubation" period. |
| Temperature Stability | Moderate (-20°C to RT) | High (up to 80°C) | Imidazoline rings are thermally sensitive. |
Analyst Note: Do not choose BINIM for "easy" substrates. Choose BINIM when Ph-BOX fails to induce high ee% due to a lack of steric bulk near the metal center.
Critical Reproducibility Parameters
To ensure the reproducibility of (R)-BINIM reactions, three variables must be controlled. Failure to control these results in "dead" racemic background reactions.
A. The "Incubation" Period
Unlike BOX ligands, which bind Copper(II) rapidly, BINIM ligands often require a distinct "aging" or incubation period to form the thermodynamically stable chelate.
-
The Error: Adding substrate immediately after mixing Ligand and Metal.
-
The Fix: Stir the Ligand/Metal mixture for at least 1 hour before cooling or adding substrate.
B. Counterion Effects
The geometry of the Cu-BINIM complex is dictated by the counterion.
-
Triflate (OTf⁻): Promotes a square-planar geometry (Best for Friedel-Crafts).
-
Hexafluoroantimonate (SbF₆⁻): Promotes a tetrahedral geometry (Often reverses enantioselectivity or kills reactivity).
-
Recommendation: Stick to Cu(OTf)₂ dried under vacuum at 100°C for 4 hours prior to use.
C. Ligand Purity (The Hidden Killer)
Synthesis of BINIM from diamines often leaves traces of mono-imidazoline . This impurity binds copper but is achiral or less selective, leading to a massive drop in ee%.
-
Validation: Verify ligand purity via ¹H NMR. The imidazoline C-H backbone proton should appear as a sharp singlet/doublet. Broadening indicates hydrolysis.
Standardized Experimental Protocol
This protocol is designed as a self-validating system . If the visual checkpoints fail, abort the reaction.
Reaction: Friedel-Crafts Alkylation of Indole with
Phase 1: Catalyst Formation (The Checkpoint)
-
Preparation: In a flame-dried Schlenk tube under Argon, add Cu(OTf)₂ (7.2 mg, 0.02 mmol, 10 mol%) and (R)-BINIM (10-12 mol%).
-
Solvation: Add anhydrous DCM (1.0 mL).
-
Incubation: Stir at Room Temperature (25°C) for 1 hour .
-
Checkpoint 1: The solution must turn from a pale suspension to a homogeneous, vibrant green/blue solution . If precipitate remains or the color is brown/black, the complex has not formed. Sonicate if necessary.
-
-
Conditioning: Cool the solution to the desired reaction temperature (typically 0°C or -20°C).
Phase 2: Reaction & Quench
-
Substrate A: Add Indole (0.24 mmol, 1.2 equiv) to the catalyst solution. Stir for 10 mins.
-
Substrate B: Add
-Nitrostyrene (0.2 mmol, 1.0 equiv) slowly. -
Monitoring: Stir for 24-48 hours. Monitor via TLC.
-
Quench: Add 2 drops of water (hydrolyzes the catalyst). Filter through a short pad of silica gel.
Phase 3: Workflow Diagram
Caption: The "Green Solution" checkpoint is the primary indicator of active catalyst formation. Proceeding without this visual confirmation usually yields racemic product.
Troubleshooting & Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst poisoning by water. | Use freshly distilled DCM over CaH₂. Ensure Cu salt is dry. |
| Low ee% (<50%) | Background reaction (uncatalyzed). | Incubation time too short. The metal was free in solution when substrate was added. |
| Racemic Product | Wrong Counterion / Ligand Hydrolysis. | Check Ligand NMR.[5] Ensure OTf salt was used, not Cl or Br. |
| Precipitate during reaction | Polymerization of indole. | Concentration too high. Dilute reaction to 0.1 M. |
References
-
Arai, T., et al. (2011).[6] "Catalytic Asymmetric Friedel-Crafts/Protonation of Nitroalkenes and N-Heteroaromatics." The Journal of Organic Chemistry.
-
Evans, D. A., et al. (1993). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society.
-
Rasappan, R., et al. (2012). "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Coordination Chemistry Reviews.
-
Desimoni, G., et al. (2006). "Bis(oxazoline)-copper complexes: effect of the linker on the coordination geometry." Coordination Chemistry Reviews.
-
Busacca, C. A., et al. (2011). "Spinning Disk Interferometry: A Method for Measuring the Reactivity of Chiral Ligands." Advanced Synthesis & Catalysis.
Sources
- 1. Bisimidazoline arylamides binding to the DNA minor groove: N1-hydroxylation enhances binding affinity and selectivity to AATT sites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 4. A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. Catalytic asymmetric Friedel-Crafts/protonation of nitroalkenes and N-heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(R)-1,1'-Binaphthalene-2,2'-sulfonimide proper disposal procedures
An authoritative operational guide for the handling, application, and disposal of (R)-1,1'-Binaphthyl-2,2'-disulfonimide (also widely referred to as (R)-1,1'-Binaphthalene-2,2'-sulfonimide).
As a highly effective chiral Brønsted acid, this organocatalyst provides superior acidity compared to traditional phosphoric acids, making it invaluable for activating challenging electrophiles like simple ketones and unactivated alkenes[1][2]. However, its fluorinated or sulfonated nature, combined with its irritant properties, necessitates rigorous lifecycle management from benchtop application to final environmental disposal.
Physicochemical & Hazard Profile
Before establishing an operational or disposal protocol, it is critical to understand the material's physical and hazardous characteristics. This dictates the required Personal Protective Equipment (PPE) and waste segregation logic.
| Property / Hazard | Data / Classification | Operational Implication |
| CAS Number | 1187629-41-9[3][4] | Use for exact EHS waste logging. |
| Molecular Formula | C₂₀H₁₃NO₄S₂[3][5] | Contains sulfur; dictates incineration method. |
| Molecular Weight | 395.45 g/mol [3][5] | Required for precise catalytic loading calculations. |
| GHS Hazards | H315, H319, H335[6] | Causes skin, eye, and respiratory irritation. |
| Physical State | Solid (Melting Point 255-260 °C)[5] | Risk of aerosolized dust during weighing. |
Operational Workflow & Lifecycle Management
To ensure both scientific integrity and laboratory safety, the handling of chiral disulfonimides must follow a strict operational lifecycle. The following diagram illustrates the validated workflow from catalyst preparation to final disposal or recovery.
Figure 1: Operational lifecycle and waste management workflow for (R)-1,1'-Binaphthyl-2,2'-disulfonimide.
Step-by-Step Disposal & Waste Segregation Protocol
Because (R)-1,1'-Binaphthyl-2,2'-disulfonimide contains a sulfonimide core (C₂₀H₁₃NO₄S₂), its disposal requires specific environmental considerations. When combusted, it releases sulfur oxides (SOx) and nitrogen oxides (NOx)[5][6]. Therefore, it cannot be disposed of in general trash or standard aqueous waste streams.
Phase 1: Segregation Logic (The "Why")
-
Do not mix with halogenated waste (unless the reaction solvent was halogenated, e.g., DCM). Mixing unnecessarily increases the cost of disposal, as halogenated waste requires specialized scrubbers to prevent dioxin formation.
-
Aqueous vs. Organic: During the workup of a reaction catalyzed by this Brønsted acid, the catalyst will partition based on pH. If quenched with a base (e.g., NaHCO₃), the disulfonimide forms a water-soluble salt[1].
Phase 2: Procedural Disposal Steps
-
Solid Waste (Unused/Contaminated Catalyst):
-
Collect any spilled solid, contaminated weighing paper, or expired catalyst in a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).
-
Label the container explicitly: "Hazardous Solid Waste - Toxic/Irritant (Contains Sulfur Organics)."
-
-
Liquid Waste (Post-Reaction Aqueous Phase):
-
If the catalyst was extracted into an aqueous basic phase during workup, this aqueous waste must be collected in a designated Aqueous Hazardous Waste carboy.
-
Crucial Step: Ensure the pH of the aqueous waste carboy is between 6 and 9 before sealing, to prevent incompatible reactions with other laboratory wastes.
-
-
Liquid Waste (Organic Phase):
-
If the catalyst remains in the organic phase (e.g., unquenched), dispose of it in the Non-Halogenated Organic Waste carboy (or Halogenated, depending on the solvent used).
-
-
Institutional Transfer:
-
Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department. The ultimate disposal method utilized by EHS will be high-temperature incineration in a facility equipped with SOx/NOx scrubbers[6].
-
Catalyst Recovery (Sustainable Alternative to Disposal)
Given the high commercial cost and synthetic value of chiral disulfonimides, disposal should ideally be a last resort. The catalyst can often be recovered with high efficiency (>90%) without loss of enantiomeric excess (ee)[1].
Recovery Protocol:
-
Basic Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with saturated aqueous NaHCO₃. The highly acidic disulfonimide (pKa < 2) will deprotonate and move entirely into the aqueous phase as a sodium salt[1][2].
-
Phase Separation: Separate the organic layer (containing your product) from the aqueous layer.
-
Acidification & Precipitation: Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~1. The neutral (R)-1,1'-Binaphthyl-2,2'-disulfonimide will precipitate out of the solution[1].
-
Filtration & Drying: Recover the solid catalyst via vacuum filtration, wash with cold distilled water, and dry under a high vacuum. The recovered catalyst can typically be reused in subsequent cycles.
Spill Response and Decontamination
In the event of an accidental spill of the solid catalyst:
-
Personnel Safety: Immediately don a particulate respirator (N95 or higher) if dust is generated, along with standard nitrile gloves and safety goggles[6].
-
Containment: Do not dry-sweep, as this aerosolizes the irritant powder.
-
Cleanup: Gently cover the spill with a damp absorbent pad or paper towel to suppress dust. Carefully scoop the material into a hazardous waste container.
-
Decontamination: Wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual traces of the Brønsted acid, followed by a water wipe.
References
- Google Patents (US9079869B2). "Chiral disulfonimides".
-
SYNTHESIS Journal. "Chiral Brønsted Acid Catalysis". Available at: [Link]
Sources
- 1. US9079869B2 - Chiral disulfonimides - Google Patents [patents.google.com]
- 2. orgreact.sakura.ne.jp [orgreact.sakura.ne.jp]
- 3. (R)-1,1′-Binaphthyl-2,2′-disulfonimide | LGC Standards [lgcstandards.com]
- 4. molcore.com [molcore.com]
- 5. thomassci.com [thomassci.com]
- 6. R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide | 1245748-52-0 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
